4-(1,4-Diazepan-1-yl)oxolan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11/h8-10,12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLCKZIESCBVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 4-(1,4-Diazepan-1-yl)oxolan-3-ol
Abstract:
This technical guide serves to consolidate the available chemical and physical data for the compound identified as 4-(1,4-Diazepan-1-yl)oxolan-3-ol. Extensive database searches have revealed that the most specific and commercially available form of this compound is the dihydrochloride salt of its (3R,4S) stereoisomer, namely (3R,4S)-4-(1,4-diazepan-1-yl)tetrahydro-3-furanol dihydrochloride. This document outlines the known properties of this compound. However, it is critical to note that detailed experimental protocols for its synthesis and comprehensive data on its biological activity are not extensively available in publicly accessible scientific literature or patent databases as of the date of this publication. The content herein is therefore presented to provide a foundational understanding for researchers, scientists, and drug development professionals, while also highlighting the current gaps in knowledge regarding this specific chemical entity.
Chemical Identity and Properties
The compound of interest, this compound, is a heterocyclic molecule incorporating both a 1,4-diazepane ring and a tetrahydrofuran (oxolane) ring. The most concretely identified form is the (3R,4S) stereoisomer, available as a dihydrochloride salt.
Table 1: Chemical Identifiers and Properties of (3R,4S)-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol Dihydrochloride
| Property | Value | Source |
| Chemical Name | (3R,4S)-4-(1,4-diazepan-1-yl)tetrahydro-3-furanol dihydrochloride | CymitQuimica |
| CAS Number | 1609403-33-9 | CymitQuimica[1] |
| Molecular Formula | C₉H₁₈N₂O₂ · 2HCl | |
| Molecular Weight | 259.17 g/mol | CymitQuimica[1] |
| InChI Key | GHVHHLANWDFGPX-CDEWPDHBSA-N | CymitQuimica |
| Purity | ≥95.0% | CymitQuimica |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (3R,4S)-4-(1,4-diazepan-1-yl)tetrahydro-3-furanol dihydrochloride is not described in the currently available scientific literature. However, the synthesis would logically involve the coupling of a 1,4-diazepane synthon with a suitable oxolane-based precursor.
A potential, though unverified, synthetic approach could be conceptualized as a nucleophilic substitution reaction. This would likely involve the reaction of 1,4-diazepane with a protected 3-hydroxy-4-sulfonyloxytetrahydrofuran or a related electrophilic species, followed by deprotection.
Logical Relationship Diagram: Conceptual Synthetic Pathway
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity of this compound or its salts. While the 1,4-diazepane moiety is a common scaffold in various biologically active compounds, including those with central nervous system activity, any potential therapeutic application of this specific molecule remains uninvestigated and unreported in the scientific literature.
Consequently, there are no known signaling pathways associated with this compound. For researchers interested in its potential biological effects, a logical starting point would be to screen the compound against a panel of common drug targets, particularly those associated with the 1,4-diazepane pharmacophore.
Experimental Workflow Diagram: Hypothetical Biological Screening
Caption: A hypothetical workflow for the initial biological evaluation of the title compound.
Conclusion and Future Directions
This compound, and specifically its (3R,4S)-dihydrochloride salt, represents a chemical entity with a defined structure but limited characterization in the public scientific domain. This guide provides the foundational information that is currently available.
Future research efforts should be directed towards:
-
The development and publication of a detailed and reproducible synthetic protocol.
-
Comprehensive characterization of its physicochemical properties.
-
Broad-spectrum screening to elucidate any potential biological activities and to identify its molecular targets.
The availability of this compound from chemical suppliers offers an opportunity for the research community to explore its potential and fill the existing knowledge gaps.
References
An In-depth Technical Guide to the Synthesis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for the novel compound 4-(1,4-diazepan-1-yl)oxolan-3-ol. Due to the absence of a directly published synthesis for this specific molecule, this document presents a rational, multi-step approach based on established and analogous chemical transformations. The proposed pathway involves the synthesis of a key intermediate, 3,4-epoxyoxolane, followed by its nucleophilic ring-opening with a mono-protected 1,4-diazepane, and subsequent deprotection. This guide provides detailed, hypothetical experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic logic to aid researchers in the potential synthesis of this and structurally related compounds.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The target molecule, this compound, incorporates two key pharmacophores: the oxolane (tetrahydrofuran) ring, a common scaffold in numerous biologically active molecules, and the 1,4-diazepane (homopiperazine) moiety, which is a privileged structure in central nervous system (CNS) active agents. The combination of these two rings suggests potential for this compound to exhibit interesting pharmacological properties. This guide provides a comprehensive, albeit theoretical, blueprint for its synthesis.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a three-stage process, as illustrated in the pathway diagram below. The strategy hinges on the formation of a 3,4-epoxyoxolane intermediate, which is then subjected to a regioselective ring-opening reaction with a suitable protected amine.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on analogous reactions found in the chemical literature and should be adapted and optimized for the specific substrates.
Step 1: Synthesis of 3-Hydroxyoxolane
This procedure is adapted from the known cyclization of 1,2,4-butanetriol.
-
Reaction: 1,2,4-Butanetriol is subjected to acid-catalyzed dehydration and cyclization to yield 3-hydroxyoxolane.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2,4-butanetriol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to 180-200 °C with vigorous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to afford 3-hydroxyoxolane as a colorless oil.
-
Step 2: Synthesis of 3,4-Epoxyoxolane
This two-step procedure involves tosylation of the less-hindered primary hydroxyl of a suitable precursor followed by base-mediated intramolecular cyclization. For the purpose of this guide, we will assume a hypothetical starting material of 1,3,4-butanetriol to illustrate the principle. A more practical approach might involve the epoxidation of 2,5-dihydrofuran.
-
Reaction: Conversion of a suitable diol precursor to the corresponding epoxide.
-
Procedure (from a hypothetical diol):
-
Tosylation: Dissolve the diol (e.g., a protected 1,3,4-triol) (1.0 eq) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 4-6 hours. Quench the reaction with cold water and extract with ethyl acetate. The organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated in vacuo.
-
Epoxidation: Dissolve the resulting tosylate in anhydrous THF and cool to 0 °C. Add sodium hydride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude 3,4-epoxyoxolane. Further purification may be achieved by careful vacuum distillation.
-
Step 3: Synthesis of N-Boc-1,4-diazepane
This protocol describes the mono-protection of 1,4-diazepane (homopiperazine).
-
Reaction: Selective mono-tert-butyloxycarbonyl (Boc) protection of 1,4-diazepane.
-
Procedure:
-
Dissolve 1,4-diazepane (2.0 eq) in dichloromethane (DCM).
-
To this solution, add triethylamine (1.1 eq).
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Add the Boc₂O solution dropwise to the stirred solution of 1,4-diazepane at 0 °C over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, gradient elution with DCM/MeOH) to yield N-Boc-1,4-diazepane.
-
Step 4: Synthesis of 4-(4-Boc-1,4-diazepan-1-yl)oxolan-3-ol
This step involves the key nucleophilic ring-opening of the epoxide.
-
Reaction: Nucleophilic attack of N-Boc-1,4-diazepane on 3,4-epoxyoxolane.
-
Procedure:
-
In a sealed tube, dissolve 3,4-epoxyoxolane (1.0 eq) and N-Boc-1,4-diazepane (1.2 eq) in ethanol.
-
Heat the mixture to 80 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford the Boc-protected final product.
-
Step 5: Synthesis of this compound (Final Product)
This is the final deprotection step.
-
Reaction: Removal of the Boc protecting group under acidic conditions.
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5.0 eq) or a saturated solution of HCl in diethyl ether dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH.
-
Extract the aqueous layer with DCM or a mixture of chloroform and isopropanol.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound. Further purification may be achieved by recrystallization or chromatography if necessary.
-
Quantitative Data Summary
The following table summarizes the expected, though hypothetical, quantitative data for the synthesis pathway. These values are based on typical yields and purities for analogous reactions reported in the literature.
| Step | Product Name | Starting Material(s) | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |
| 1 | 3-Hydroxyoxolane | 1,2,4-Butanetriol | 88.11 | 70-85 | >95 (by GC) |
| 2 | 3,4-Epoxyoxolane | 3-Hydroxyoxolane derivative | 86.09 | 60-75 (over 2 steps) | >95 (by GC) |
| 3 | N-Boc-1,4-diazepane | 1,4-Diazepane, Boc₂O | 200.28 | 50-70 | >98 (by LC-MS) |
| 4 | 4-(4-Boc-1,4-diazepan-1-yl)oxolan-3-ol | 3,4-Epoxyoxolane, N-Boc-1,4-diazepane | 286.37 | 65-80 | >97 (by LC-MS) |
| 5 | This compound | 4-(4-Boc-1,4-diazepan-1-yl)oxolan-3-ol | 186.26 | 85-95 | >98 (by LC-MS) |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.
A Technical Guide to the Spectroscopic Characterization of 4-(1,4-Diazepan-1-yl)oxolan-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1,4-Diazepan-1-yl)oxolan-3-ol is a novel organic molecule containing a saturated five-membered oxolane (tetrahydrofuran) ring, a hydroxyl group, and a seven-membered 1,4-diazepane ring. The structural elucidation of such a molecule is fundamentally reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the standard experimental protocols for acquiring these data and presents the expected spectral characteristics in a tabulated format.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structural fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 1.5 - 4.0 | Broad Singlet | - |
| H-3 (CH-OH) | 3.8 - 4.2 | Multiplet | - |
| H-4 (CH-N) | 2.8 - 3.2 | Multiplet | - |
| Oxolane CH₂ | 3.5 - 3.9 | Multiplet | - |
| Diazepane CH₂ (adjacent to NH) | 2.7 - 3.1 | Multiplet | - |
| Diazepane CH₂ (adjacent to N) | 2.5 - 2.9 | Multiplet | - |
| Diazepane CH₂ (central) | 1.7 - 2.1 | Multiplet | - |
| NH | 1.0 - 3.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (C-OH) | 65 - 75 |
| C-4 (C-N) | 60 - 70 |
| Oxolane C-2, C-5 | 68 - 78 |
| Diazepane C (adjacent to NH) | 45 - 55 |
| Diazepane C (adjacent to N) | 50 - 60 |
| Diazepane C (central) | 25 - 35 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | H-bonded stretching |
| N-H (Amine) | 3300 - 3500 | Medium, Sharp | Stretching |
| C-H (Alkane) | 2850 - 3000 | Medium to Strong | Stretching |
| C-O (Alcohol) | 1050 - 1200 | Strong | Stretching |
| C-N (Amine) | 1000 - 1250 | Medium | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 187.1447 | Molecular ion (positive ion mode, ESI) |
| [M]⁺˙ | 186.1368 | Molecular ion (EI) |
Predicted fragmentation patterns would likely involve the loss of the hydroxyl group, cleavage of the oxolane ring, and fragmentation of the diazepane ring.[1][2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-25 mg of the purified solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3]
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity. If solids are present, the solution should be filtered.[3]
Data Acquisition:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Spectra are typically acquired with a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.[4]
-
-
¹³C NMR:
-
Proton-decoupled spectra are acquired to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty ATR crystal is recorded first.[5]
-
The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
A dilute solution of the sample is prepared (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
The solution is then further diluted to the low µg/mL or ng/mL range.
-
A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.[6]
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The sample solution is infused into the ESI source.
-
The mass analyzer is scanned over an appropriate m/z range to detect the molecular ion and any fragment ions.
-
For structural confirmation, tandem MS (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.[7]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Therapeutic Potential of 4-(1,4-Diazepan-1-yl)oxolan-3-ol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity data for 4-(1,4-diazepan-1-yl)oxolan-3-ol derivatives is not extensively available in current scientific literature. This guide provides a comprehensive overview based on the well-documented activities of structurally related compounds featuring the core 1,4-diazepane scaffold. The insights presented herein are intended to inform research and development efforts by highlighting the likely therapeutic targets and biological activities of this novel chemical series.
Introduction
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. When coupled with an oxolan-3-ol (tetrahydrofuran-3-ol) substituent, the resulting derivatives present a unique chemical architecture with the potential for novel pharmacological profiles. The hydroxyl group on the oxolane ring can form critical hydrogen bonds with target proteins, enhancing binding affinity and selectivity, while the diazepane ring provides a flexible yet constrained backbone for optimal spatial arrangement of pharmacophoric features. This guide explores the probable biological activities of this compound derivatives by examining the established pharmacology of analogous 1,4-diazepane-containing compounds, with a focus on their roles as Neurokinin-1 (NK1) and Muscarinic M3 receptor antagonists.
Core Biological Activities and Quantitative Data
Based on the analysis of structurally similar compounds, the this compound scaffold is predicted to exhibit antagonistic activity at G-protein coupled receptors (GPCRs), most notably the Neurokinin-1 (NK1) and Muscarinic M3 receptors.
Neurokinin-1 (NK1) Receptor Antagonism
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, emesis, and mood disorders.[1] Antagonists of the NK1 receptor have therapeutic applications as antiemetics and are being investigated for other neurological conditions.
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| Analog 1 | Aryl-[2][3]diazepane urea | CXCR3 | Calcium Mobilization | ~60 | [4] |
| Aprepitant | Morpholine derivative (NK1 Antagonist) | NK1 Receptor | Receptor Binding | - | [1] |
Note: Data for direct this compound derivatives is not available. The table presents data for a 1,4-diazepane-containing CXCR3 antagonist to illustrate the potency achievable with this scaffold and references a well-known NK1 antagonist for context.
Muscarinic M3 Receptor Antagonism
The Muscarinic M3 receptor is a key regulator of smooth muscle contraction, glandular secretion, and other parasympathetic functions. M3 antagonists are used in the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder.
| Compound ID | Structure | Target | Assay Type | Ki (nM) | Reference |
| Analog 2 | N,N-disubstituted 4-amino-1-benzylpiperidine | M3 Receptor | Radioligand Binding | 1 | [5] |
| Analog 3 | N,N-disubstituted 4-amino-1-benzylpiperidine | M2 Receptor | Radioligand Binding | 3-40 fold lower affinity than M3 | [5] |
Note: Data for direct this compound derivatives is not available. The table presents data for piperidine-based M3 antagonists to highlight the potential for high-affinity binding in related heterocyclic systems.
Experimental Protocols
Neurokinin-1 (NK1) Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the NK1 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably transfected with the human NK1 receptor are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and selection antibiotics.[4]
-
Membrane Preparation: Cells are harvested, washed with PBS, and lysed by homogenization in a cold buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.
-
Binding Assay:
-
Cell membranes are incubated with a radiolabeled NK1 receptor antagonist (e.g., [³H]-Aprepitant) and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a specified period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 antagonist.
-
-
Detection: The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding data.
Muscarinic M3 Receptor Functional Assay (Calcium Mobilization)
Objective: To assess the functional antagonist activity of test compounds at the M3 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor (CHRM3) are plated in 96-well plates and grown overnight.[6]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.[6]
-
Compound Incubation: The dye solution is removed, and the cells are incubated with varying concentrations of the test compound (antagonist) for a predetermined time.
-
Agonist Stimulation: A known M3 receptor agonist (e.g., carbachol) is added to the wells to stimulate calcium release.
-
Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FlexStation 3).[6]
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified, and IC50 values are determined.
Signaling Pathways
Neurokinin-1 (NK1) Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway.[1]
Muscarinic M3 Receptor Signaling Pathway
The Muscarinic M3 receptor also signals through the Gq/11 pathway, leading to smooth muscle contraction and glandular secretion.[2][3]
The Role of the Oxolan-3-ol Moiety
The tetrahydrofuran (oxolane) ring is a common motif in natural products and FDA-approved drugs.[7] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability. The hydroxyl group at the 3-position of the oxolane ring is of particular importance. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the amino acid residues in the binding pockets of target proteins. This can lead to increased potency and selectivity. Furthermore, the stereochemistry of the hydroxyl group can be crucial for achieving the correct orientation within the binding site for optimal interaction.
Conclusion
While direct experimental data on this compound derivatives is currently lacking, the analysis of structurally related compounds strongly suggests that this class of molecules holds significant promise as antagonists of the NK1 and M3 receptors. The 1,4-diazepane scaffold provides a robust platform for developing potent and selective ligands, and the oxolan-3-ol moiety offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds. Further synthesis and biological evaluation of this novel chemical series are warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to design and execute studies aimed at exploring the pharmacology of these intriguing molecules.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 7. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Analysis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol: A Methodological Whitepaper
Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals no specific in vitro studies for the compound 4-(1,4-Diazepan-1-yl)oxolan-3-ol. The following technical guide is a synthesized framework based on established methodologies for analogous heterocyclic compounds, including those with diazepane and oxolane moieties. This document is intended to provide researchers, scientists, and drug development professionals with a robust template for the potential in vitro evaluation of this and similar molecules.
Introduction
The 1,4-diazepane and oxolane ring systems are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets. Compounds incorporating these moieties have been investigated for a range of therapeutic applications. This guide outlines a prospective series of in vitro experiments to characterize the biological activity of this compound, focusing on potential antimicrobial and receptor-binding activities, which are common areas of investigation for such heterocyclic compounds.
Hypothetical Data Summary
The following tables represent plausible quantitative data that could be generated from the in vitro assays described in this guide.
Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungal | 128 |
| Aspergillus niger | Fungal | >256 |
Table 2: Receptor Binding Affinity (Ki)
| Receptor Target | Radioligand | Ki (nM) |
| GABAA Receptor | [3H]Muscimol | 85 |
| Serotonin 5-HT2A Receptor | [3H]Ketanserin | 150 |
| Dopamine D2 Receptor | [3H]Spiperone | >1000 |
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Bacterial strains (S. aureus, E. coli) are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C.
-
Fungal strains (C. albicans, A. niger) are cultured in Sabouraud Dextrose Broth (SDB) at 30°C for 24-48 hours.
-
The cultures are diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions are prepared in the appropriate broth (MHB or SDB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Each well containing the compound dilution is inoculated with the prepared microbial suspension.
-
Positive control (microbes in broth) and negative control (broth only) wells are included.
-
The plates are incubated at the appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Receptor Binding Assays
Objective: To assess the binding affinity of this compound to specific G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Methodology: Radioligand Binding Assay
-
Membrane Preparation:
-
Cell lines overexpressing the target receptor (e.g., GABAA, 5-HT2A, D2) are cultured and harvested.
-
The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane preparations are stored at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, the cell membrane preparation is incubated with a specific radioligand (e.g., [3H]Muscimol for GABAA) and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound acting as a positive allosteric modulator (PAM) at the GABAA receptor, a plausible mechanism for a diazepane-containing molecule.
Caption: Hypothetical GABAA receptor modulation by this compound.
Experimental Workflow for Receptor Binding Assay
This diagram outlines the general workflow for the radioligand receptor binding assay described above.
Caption: General workflow for a competitive radioligand binding assay.
Potential Therapeutic Applications of the 4-(1,4-Diazepan-1-yl)oxolan-3-ol Scaffold: A Prospective Analysis
Disclaimer: A comprehensive search of the scientific literature and chemical databases did not yield any specific information on the compound "4-(1,4-Diazepan-1-yl)oxolan-3-ol." Therefore, this document provides a prospective analysis of its potential therapeutic targets based on the known biological activities of its core chemical moieties: the 1,4-diazepane ring and the oxolan-3-ol (tetrahydrofuran-3-ol) group. The information presented herein is based on structurally related compounds and should be considered hypothetical until validated by experimental studies on the specific molecule.
Introduction
The chemical structure of this compound combines two key heterocyclic systems: a saturated seven-membered 1,4-diazepane ring and a substituted tetrahydrofuran ring (oxolan-3-ol). The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile backbone for designing ligands for a wide array of biological targets.[1][2] The oxolan-3-ol moiety, on the other hand, can serve as a polar pharmacophore and a potential bioisostere for other functional groups, influencing the physicochemical properties of a molecule, such as solubility and brain penetration.[3][4] This in-depth guide will explore the potential therapeutic targets of this compound by examining the established pharmacology of compounds containing the 1,4-diazepane ring system.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of various 1,4-diazepane derivatives, the following therapeutic areas and molecular targets are proposed as potentially relevant for this compound.
Central Nervous System (CNS) Disorders
The 1,4-diazepane nucleus is a common feature in many centrally acting agents. Its derivatives have shown promise in treating a range of neurological and psychiatric conditions.
-
Anxiolytic and Anticonvulsant Activity: The most well-known class of drugs containing a diazepine ring are the benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor.[5][6] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[5][7][8]
-
Antipsychotic Activity: Certain 1,4-diazepine derivatives have been investigated for their antipsychotic potential.[1][9]
-
Neurodegenerative Diseases:
-
Sigma Receptors (σR): Novel 1,4-diazepane-based ligands have been synthesized as high-affinity sigma receptor ligands.[10][11] These receptors are implicated in a variety of CNS functions, and their modulation may offer therapeutic benefits in neurodegenerative disorders, amnesia, and psychosis.[10]
-
Amyloid Beta (Aβ) Aggregation Inhibition: Recent research has explored 1,4-diazepane derivatives as inhibitors of Aβ aggregation, a key pathological hallmark of Alzheimer's disease.[12] These compounds have demonstrated neuroprotective potential and the ability to rescue cells from Aβ-induced cytotoxicity.[12]
-
Thrombosis and Cardiovascular Diseases
-
Factor Xa (fXa) Inhibition: A series of novel 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[13] Inhibition of fXa is a validated strategy for the prevention and treatment of thrombosis.
Cancer
-
Anticancer Activity: The 1,4-diazepine scaffold has been incorporated into molecules with demonstrated anticancer properties.[1][2][14] Some benzodiazepines have also been found to exhibit anti-proliferative effects.[14]
Inflammatory and Immune Disorders
-
Cannabinoid Receptor 2 (CB2) Agonism: A class of 1,4-diazepane compounds has been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[15][16] The CB2 receptor is primarily expressed on immune cells and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.
Infectious Diseases
-
Antibacterial and Antifungal Activity: Various 1,4-diazepine derivatives have been reported to possess antibacterial and antifungal properties.[1][2][9]
Data Presentation: Summary of Potential Activities of the 1,4-Diazepane Scaffold
| Therapeutic Area | Potential Molecular Target(s) | Reported Activities of Derivatives |
| Central Nervous System | GABA-A Receptors | Anxiolytic, Anticonvulsant, Sedative[5][7][8] |
| Sigma Receptors (σ1 and σ2) | Antipsychotic, Antiamnesic, Neuroprotective[10][11] | |
| Amyloid Beta (Aβ) | Inhibition of Aβ aggregation[12] | |
| Cardiovascular | Factor Xa (fXa) | Anticoagulant, Antithrombotic[13] |
| Oncology | Various (often undefined) | Anticancer, Cytotoxic[1][2][14] |
| Inflammation/Pain | Cannabinoid Receptor 2 (CB2) | Anti-inflammatory, Analgesic[15][16] |
| Infectious Diseases | Bacterial/Fungal targets | Antibacterial, Antifungal[1][2][9] |
Experimental Protocols
As there is no published research on this compound, detailed experimental protocols for this specific compound are not available. However, based on the potential targets identified, a hypothetical screening cascade would involve the following methodologies:
In Vitro Target-Based Assays
-
Receptor Binding Assays: To determine the affinity of the compound for specific receptors like GABA-A, sigma receptors, and cannabinoid receptors. This is typically done using radioligand binding assays with cell membranes expressing the target receptor.
-
Enzyme Inhibition Assays: To assess the inhibitory activity against enzymes such as Factor Xa. This would involve a chromogenic or fluorogenic substrate assay to measure the rate of enzyme activity in the presence and absence of the test compound.
-
Aβ Aggregation Assays: To evaluate the ability of the compound to inhibit the aggregation of amyloid-beta peptides. A common method is the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.
Cell-Based Assays
-
Cytotoxicity Assays: To determine the toxicity of the compound in relevant cell lines (e.g., neuronal cells, cancer cell lines). The MTT or MTS assay is a standard method for this purpose.
-
Neuroprotection Assays: To assess the ability of the compound to protect neuronal cells from insults, such as Aβ-induced toxicity or oxidative stress.
-
Anticoagulant Activity Assays: To measure the effect of the compound on blood clotting time in plasma, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays.
In Vivo Models
-
Animal Models of Anxiety and Epilepsy: To evaluate the anxiolytic and anticonvulsant effects of the compound.
-
Animal Models of Thrombosis: To assess the antithrombotic efficacy in vivo.
-
Animal Models of Neurodegenerative Diseases: To study the effects on cognitive deficits and pathology in models of Alzheimer's disease.
Mandatory Visualizations
Caption: Potential therapeutic pathways of a this compound based scaffold.
Caption: A hypothetical experimental workflow for drug discovery.
Conclusion
While there is no direct experimental evidence for the therapeutic targets of this compound, the extensive research on the 1,4-diazepane scaffold provides a strong foundation for predicting its potential biological activities. The versatility of this core structure suggests that the compound could be active in multiple therapeutic areas, most notably in CNS disorders, cardiovascular diseases, and inflammation. The presence of the oxolan-3-ol moiety may further influence its pharmacokinetic properties, potentially enhancing its suitability for CNS applications. Further synthetic and biological evaluation of this compound is warranted to elucidate its specific pharmacological profile and therapeutic potential.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diazepam - Wikipedia [en.wikipedia.org]
- 6. Alprazolam - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. chemisgroup.us [chemisgroup.us]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors [uwspace.uwaterloo.ca]
- 13. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
4-(1,4-Diazepan-1-yl)oxolan-3-ol: A Novel Fragment for Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry, enabling the efficient exploration of chemical space and the generation of novel lead compounds. This whitepaper introduces the promising, yet underexplored, fragment 4-(1,4-diazepan-1-yl)oxolan-3-ol . This molecule combines two key structural motifs: the 1,4-diazepane ring, a privileged scaffold found in numerous biologically active compounds, and the oxolan-3-ol moiety, which imparts favorable physicochemical properties such as three-dimensionality and aqueous solubility. This guide provides a comprehensive overview of the fragment's potential, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential applications in targeting various classes of proteins, supported by data from related compounds.
Introduction: The Rationale for a Novel Fragment
The 1,4-diazepane scaffold is a seven-membered heterocyclic ring system that has demonstrated considerable utility in drug design. Its flexible conformation allows it to adapt to a variety of binding pockets, while the two nitrogen atoms provide opportunities for multiple points of interaction and further chemical modification. Derivatives of 1,4-diazepane have been successfully developed as potent ligands for a range of biological targets, including sigma receptors, serotonin receptors (specifically 5-HT6), and orexin receptors.[1][2][3]
The oxolane (tetrahydrofuran) ring is another valuable component in modern drug design. The incorporation of a hydroxylated oxolane, such as oxolan-3-ol, introduces several advantageous features. It increases the sp3 character of a molecule, which has been correlated with improved clinical success rates.[4] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ether oxygen can also participate in hydrogen bonding. Furthermore, this moiety can enhance aqueous solubility and serve as a bioisosteric replacement for less desirable groups, such as morpholine.[5][6] 3-Hydroxytetrahydrofuran is a known intermediate in the synthesis of several pharmaceuticals, including the HIV protease inhibitor amprenavir.[7][8]
By combining these two validated pharmacophoric elements into a single, low molecular weight fragment, This compound represents a novel and attractive starting point for FBDD campaigns.
Physicochemical Properties and Data Presentation
To appreciate the potential of this compound as a drug fragment, it is useful to consider the physicochemical properties of its constituent parts and related, biologically active molecules.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| LogP (calculated) | -1.2 |
| Topological Polar Surface Area (TPSA) | 49.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Note: These values are calculated and may vary from experimental data.
The low molecular weight and LogP, combined with a moderate TPSA, are consistent with the "Rule of Three" for fragment-based discovery, suggesting good potential for solubility and for subsequent optimization into a drug-like molecule.
Table 2: Biological Activity of Selected 1,4-Diazepane Derivatives
| Compound Class | Target | Ligand Example | Affinity (Ki, nM) |
| Sigma Receptor Ligands | σ1 Receptor | Benzofurane-diazepane conjugate | 5.6[1] |
| σ2 Receptor | Quinoline-diazepane conjugate | 12.5[1] | |
| 5-HT6 Antagonists | 5-HT6 Receptor | Arylsulfonamide-diazepane derivative | 15[2] |
| Orexin Receptor Antagonists | OX1R/OX2R | N,N-disubstituted-1,4-diazepane | IC50 < 100[3] |
This table illustrates the versatility of the 1,4-diazepane scaffold in targeting a range of receptors with high affinity. The introduction of the oxolan-3-ol moiety is hypothesized to maintain or enhance this binding potential while improving pharmacokinetic properties.
Proposed Synthesis and Experimental Protocols
References
- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 3. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Bioisosteres | TCI AMERICA [tcichemicals.com]
- 6. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 7. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(1,4-Diazepan-1-yl)oxolan-3-ol and its Homologs and Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The subject compound, 4-(1,4-Diazepan-1-yl)oxolan-3-ol, is a novel chemical entity for which specific experimental data is not publicly available. This guide has been compiled by extrapolating information from published research on structurally related analogs and homologs. All quantitative data, proposed biological activities, and experimental protocols are based on analogous compounds and should be considered predictive.
Executive Summary
This technical whitepaper provides a comprehensive overview of the chemical space surrounding this compound, a novel molecule combining the privileged 1,4-diazepane and oxolan-3-ol (tetrahydrofuran-3-ol) scaffolds. Due to the significant therapeutic relevance of both heterocyclic systems, this compound class represents a promising area for drug discovery, particularly in the realm of neurodegenerative and central nervous system (CNS) disorders. This document outlines potential synthetic routes, predicts biological activities based on close analogs, details relevant experimental protocols for synthesis and evaluation, and visualizes potential signaling pathways.
Core Compound and Structural Analogs
The core structure, this compound, features a 1,4-diazepane ring N-substituted with a hydroxylated tetrahydrofuran moiety. The inherent chirality of the oxolan-3-ol group and the conformational flexibility of the diazepine ring offer rich opportunities for stereoselective synthesis and structure-activity relationship (SAR) studies.
Homologs would include compounds with variations in the linker between the two ring systems or alterations in the ring size of the diazepine (e.g., 1,5-diazepane).
Analogs of significant interest, and for which data is available, include N-aroyl or N-alkyl substituted 1,4-diazepanes and various substituted tetrahydrofurans. Research into related structures suggests that this chemical class may exhibit noteworthy biological activities.
Predicted Biological Activity and Therapeutic Potential
While direct biological data for this compound is not available, analysis of its constituent moieties and structurally similar compounds allows for informed predictions of its potential therapeutic applications.
The 1,4-diazepine scaffold is a well-established pharmacophore in CNS-active agents, known for its anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] More recently, derivatives of 1,4-diazepane have been investigated as inhibitors of factor Xa and as ligands for sigma receptors, indicating a broad range of potential targets.[3][4]
Particularly relevant is the investigation of 1,4-diazepane-based compounds as sigma receptor (σR) ligands, which have shown promise as neuroprotective agents.[4] Furthermore, diazepam, a related benzodiazepine, has demonstrated neuroprotective effects in models of Alzheimer's disease and excitotoxic stress, potentially through modulation of GABA-A receptors and mitochondrial translocator protein (TSPO).[5][6][7][8]
The tetrahydrofuran ring is also a common motif in a multitude of biologically active natural products and synthetic drugs.[9] Its inclusion in the target molecule could influence pharmacokinetic properties and provide additional interaction points with biological targets.
Based on this evidence, it is hypothesized that this compound and its analogs could be promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for mitigating neuronal damage following ischemic events.
Quantitative Data for Analogous Compounds
The following tables summarize quantitative data for structurally related 1,4-diazepane derivatives investigated as sigma receptor ligands, which represent the closest available analogs with relevant biological data.
Table 1: Sigma-1 Receptor (σ1R) and Sigma-2 Receptor (σ2R) Binding Affinities of 1,4-Diazepane Analogs
| Compound ID | Structure | σ1R Ki (nM) | σ2R Ki (nM) | Reference |
| 2c | N-Benzofuranoyl-N'-benzyl-1,4-diazepane | 15 | 88 | [4] |
| 3c | N-Benzofuranoyl-N'-(2,4-dimethylbenzyl)-1,4-diazepane | 8.0 | 28 | [4] |
| 2d | N-Quinolinoyl-N'-benzyl-1,4-diazepane | 25 | 115 | [4] |
| 3d | N-Quinolinoyl-N'-(2,4-dimethylbenzyl)-1,4-diazepane | 20 | 55 | [4] |
Table 2: Antioxidant Activity of 1,4-Diazepane Analogs
| Compound ID | Structure | ABTS Scavenging IC50 (µg/mL) | H2O2 Scavenging IC50 (µg/mL) | Reference |
| 3c | N-Benzofuranoyl-N'-(2,4-dimethylbenzyl)-1,4-diazepane | 10.05 | 18.56 | [4] |
| 3d | N-Quinolinoyl-N'-(2,4-dimethylbenzyl)-1,4-diazepane | 9.43 | 17.44 | [4] |
| Ascorbic Acid | - | 12.75 | 19.27 | [4] |
| Trolox | - | 18.73 | 20.38 | [4] |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis is a two-step process involving the preparation of a suitable protected oxolane precursor followed by N-alkylation of a protected 1,4-diazepane.
Step 1: Synthesis of 3-(tosyloxy)oxolane
-
To a solution of oxolan-3-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(tosyloxy)oxolane.
Step 2: Synthesis of this compound
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile (0.1 M), add 3-(tosyloxy)oxolane (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stir at room temperature for 2-4 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by flash column chromatography on silica gel to yield this compound.
Biological Assay Protocols
5.2.1 Sigma Receptor Binding Assay (Radioligand Competition)
This protocol is adapted from studies on analogous 1,4-diazepane derivatives.[4]
-
Membrane Preparation: Prepare membrane homogenates from a suitable cell line expressing human σ1 or σ2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-(+)-Pentazocine for σ1R and [3H]-DTG for σ2R.
-
Incubation: In a 96-well plate, incubate the membrane homogenate with the radioligand and varying concentrations of the test compound (this compound or its analogs) in the assay buffer.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Incubation Conditions: Incubate at 37°C for 120 minutes.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.
5.2.2 In Vitro Neuroprotection Assay (Oxidative Stress Model)
This protocol is based on general neuroprotection assay methodologies.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.
-
Plating: Seed the cells in 96-well plates and allow them to adhere and differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard MTT or MTS assay. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-stressed cells) and determine the EC50 of the neuroprotective effect.
Potential Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway
Based on the activities of analogous compounds, this compound may exert neuroprotective effects through the modulation of sigma receptors, particularly the σ1 receptor, which is known to be involved in regulating cellular stress responses and promoting cell survival.
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazepam neuroprotection in excitotoxic and oxidative stress involves a mitochondrial mechanism additional to the GABAAR and hypothermic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective action of diazepam at very low and moderate doses in Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzodiazepines protect hippocampal neurons from degeneration after transient cerebral ischemia: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol using High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1,4-Diazepan-1-yl)oxolan-3-ol is a novel synthetic compound with potential therapeutic applications. Accurate and precise quantification of this molecule in bulk drug substance and formulated products is critical for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust and sensitive analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with both Ultraviolet (UV) and tandem Mass Spectrometry (MS/MS) detection. The described method is designed to be stability-indicating, enabling the separation of the active pharmaceutical ingredient (API) from potential degradation products.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity > 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, 18 MΩ·cm)
-
Mobile Phase Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column compartment, photodiode array (PDA) detector, and a triple quadrupole mass spectrometer is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes; hold at 95% B for 1 minute; return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection Wavelength | 210 nm |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The specific parent and product ions for this compound need to be determined by direct infusion of a standard solution. For the purpose of this protocol, hypothetical mass transitions are provided.
Table 2: Mass Spectrometry Parameters (Hypothetical)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (Quantifier) | m/z 187.1 -> 113.1 (Hypothetical) |
| MRM Transition (Qualifier) | m/z 187.1 -> 86.1 (Hypothetical) |
| Dwell Time | 100 ms |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (e.g., from a tablet formulation):
-
Weigh and crush a representative number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of sample diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the sample diluent and mix thoroughly.
-
Filter a portion of the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Data Presentation
The following tables summarize the expected performance characteristics of this analytical method based on a hypothetical validation study according to ICH Q2(R1) guidelines.
Table 3: Linearity and Range
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 1500x + 200 |
| Correlation Coefficient (r²) | > 0.999 |
Table 4: Precision
| Precision Level | Concentration (ng/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Low QC | 5 | < 2.0% | < 3.0% |
| Mid QC | 100 | < 1.5% | < 2.5% |
| High QC | 800 | < 1.0% | < 2.0% |
Table 5: Accuracy
| Concentration (ng/mL) | Mean Recovery (%) |
| Low QC (5) | 98.0 - 102.0 |
| Mid QC (100) | 99.0 - 101.0 |
| High QC (800) | 99.5 - 100.5 |
Table 6: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
The described HPLC-UV/MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound. The method exhibits excellent linearity, precision, and accuracy over a wide concentration range, making it suitable for routine quality control analysis and for supporting various stages of drug development. The inclusion of mass spectrometric detection provides high selectivity and allows for unambiguous peak identification, which is particularly beneficial for stability studies where the presence of degradation products is a concern. The validation parameters outlined demonstrate that this method is fit for its intended purpose.
Application Notes and Protocols for the Detection of 4-(1,4-Diazepan-1-yl)oxolan-3-ol by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, drug metabolism research, and other applications in drug development requiring sensitive and specific quantification of this analyte. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a small molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[1] This application note details a robust method for the analysis of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Diazepam)[2]
-
LC-MS grade acetonitrile, methanol, and water[3]
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[4] This protocol utilizes acetonitrile for efficient protein removal.[5]
-
Spiking: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add the appropriate concentration of the this compound working solution. For blank samples, add 10 µL of methanol.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Dilution: Add 200 µL of water (containing 0.1% formic acid) to the supernatant. This helps to match the initial mobile phase composition and improve peak shape.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
A reversed-phase C18 column is a suitable choice for the separation of this moderately polar analyte.[5]
| Parameter | Value |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reverse phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode.[1]
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Diazepam) | 285.1 | 193.1 | 28 |
Note: The exact m/z values for the precursor and product ions of this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion will likely be the [M+H]+ ion. The product ions and optimal collision energy are then determined by fragmentation of the precursor ion.
Data Presentation
Table 3: Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal and compensated by IS |
Visualization
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of LC-MS/MS System
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tecan.com [tecan.com]
- 4. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(1,4-Diazepan-1-yl)oxolan-3-ol in Neurodegenerative Disease Models
Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides, which leads to the formation of senile plaques, oxidative stress, and neuronal cell death. The 1,4-diazepane scaffold has emerged as a promising framework for the development of novel therapeutic agents targeting Aβ aggregation.[1] 4-(1,4-Diazepan-1-yl)oxolan-3-ol is a novel compound featuring this scaffold, hypothesized to act as a potent inhibitor of Aβ aggregation and a neuroprotective agent. These application notes provide a comprehensive overview of the proposed mechanism of action and detailed protocols for evaluating the efficacy of this compound in preclinical neurodegenerative disease models.
Proposed Mechanism of Action
This compound is proposed to exert its neuroprotective effects through a dual mechanism:
-
Inhibition of Amyloid-Beta Aggregation: The flexible 1,4-diazepane ring is believed to interact with Aβ monomers, preventing their conformational change into β-sheet structures and subsequent aggregation into toxic oligomers and fibrils.[1]
-
Reduction of Oxidative Stress: The compound is hypothesized to possess antioxidant properties, potentially through the scavenging of reactive oxygen species (ROS) generated during Aβ-induced neurotoxicity. This may involve the modulation of intracellular signaling pathways such as the JNK and Akt pathways, which are implicated in neuronal apoptosis and survival.[2]
Hypothetical Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables present hypothetical data from preclinical evaluations of this compound.
Table 1: In Vitro Aβ42 Aggregation Inhibition
| Compound | IC50 (µM) |
| This compound | 5.2 |
| Curcumin (Reference Compound) | 15.8 |
Table 2: Neuroprotective Effect on Aβ42-Treated SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Aβ42 (10 µM) | 55.3 |
| Aβ42 (10 µM) + Compound (1 µM) | 68.7 |
| Aβ42 (10 µM) + Compound (5 µM) | 85.2 |
| Aβ42 (10 µM) + Compound (10 µM) | 92.1 |
Table 3: In Vivo Efficacy in 5XFAD Transgenic Mouse Model
| Treatment Group (n=10) | Morris Water Maze Escape Latency (s) | Aβ Plaque Load (%) |
| Wild-Type + Vehicle | 25.4 ± 3.1 | 0.1 ± 0.05 |
| 5XFAD + Vehicle | 58.9 ± 5.6 | 12.3 ± 2.1 |
| 5XFAD + Compound (10 mg/kg) | 35.1 ± 4.2 | 6.8 ± 1.5 |
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation.
Experimental Protocols
1. Thioflavin T (ThT) Assay for Aβ42 Aggregation
This protocol is for assessing the inhibitory effect of this compound on Aβ42 fibril formation.
-
Materials:
-
Aβ42 peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex: 440 nm, Em: 485 nm)
-
-
Protocol:
-
Prepare Aβ42 monomer solution by dissolving lyophilized peptide in HFIP to 1 mg/mL, incubating for 1 hour, and then evaporating the HFIP under a gentle stream of nitrogen. Resuspend the resulting peptide film in PBS to a final concentration of 100 µM.
-
Prepare a 20 µM ThT stock solution in PBS.
-
In a 96-well plate, add 10 µL of various concentrations of this compound (e.g., 0.1, 1, 5, 10, 50 µM) or vehicle control.
-
Add 80 µL of the 100 µM Aβ42 solution to each well.
-
Add 10 µL of the 20 µM ThT stock solution to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for 24-48 hours.
-
Plot fluorescence intensity versus time to generate aggregation curves. Calculate the percentage of inhibition and determine the IC50 value.
-
2. MTT Assay for Neuroprotection
This protocol evaluates the ability of the compound to protect neuronal cells from Aβ42-induced toxicity.
-
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ42 oligomers (prepared by incubating monomeric Aβ42 at 4°C for 24 hours)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplate
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Add 10 µM of pre-aggregated Aβ42 oligomers to the wells and incubate for another 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. In Vivo Study in a Transgenic Mouse Model of Alzheimer's Disease
This protocol outlines a general procedure for evaluating the compound's efficacy in a relevant animal model, such as the 5XFAD mouse model.
-
Animal Model: 5XFAD transgenic mice and wild-type littermates.
-
Compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administer the compound or vehicle daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 10 mg/kg) for a period of 3 months, starting at an age when pathology begins to develop (e.g., 3 months of age).
-
-
Behavioral Testing (Morris Water Maze):
-
After the treatment period, assess spatial learning and memory using the Morris water maze test.
-
The test consists of a training phase (4 trials per day for 5 days) where mice learn to find a hidden platform in a pool of opaque water.
-
Record the escape latency (time to find the platform) for each trial.
-
On the final day, perform a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
-
-
Biochemical and Histological Analysis:
-
Following behavioral testing, euthanize the animals and perfuse with saline.
-
Harvest the brains. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Immunohistochemistry: Use specific antibodies (e.g., 6E10) to stain for Aβ plaques in brain sections. Quantify the plaque load using image analysis software.
-
Western Blot: Prepare brain homogenates to analyze the levels of proteins involved in apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., 4-HNE), and synaptic function (e.g., synaptophysin).
-
Disclaimer: These are example protocols and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for 4-(1,4-Diazepan-1-yl)oxolan-3-ol in CNS Drug Discovery
A Representative Approach Using Diazepam as a Structural Analog
Introduction
Initial literature and database searches for "4-(1,4-Diazepan-1-yl)oxolan-3-ol" did not yield specific data for this compound, suggesting it is a novel or not widely studied chemical entity. However, its core structure, featuring a 1,4-diazepan moiety, places it in a class of compounds with known central nervous system (CNS) activity. To provide relevant and detailed application notes and protocols, this document will focus on Diazepam , a well-characterized and clinically significant member of the 1,4-benzodiazepine class, as a representative structural analog. The principles, experimental designs, and protocols detailed herein for diazepam can be readily adapted for the investigation of novel 1,4-diazepan derivatives like this compound in CNS drug discovery.
Diazepam is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] Its actions lead to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[2] This document outlines its mechanism of action, presents key quantitative data, and provides detailed protocols for in vitro assays relevant to the characterization of compounds acting on the GABA-A receptor.
Application Notes
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Compounds containing the 1,4-diazepan scaffold, such as diazepam, typically exert their CNS effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[1]
Diazepam and other benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[3] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening.[1] This positive allosteric modulation results in an amplified inhibitory signal in the CNS. The most common GABA-A receptor isoform in the brain is composed of two α1, two β2, and one γ2 subunit.[4]
Signaling Pathway Diagram
Caption: GABA-A Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes key in vitro pharmacological data for diazepam, which can serve as a benchmark for evaluating novel compounds like this compound.
| Parameter | Receptor/Assay Condition | Value | Reference |
| EC₅₀ (Potentiation) | Potentiation of GABA-activated currents | 26 nM | [5] |
| EC₅₀ (Potentiation) | Potentiation of etomidate-activated currents | 39 nM | [5] |
| EC₅₀ (Direct Activation) | Direct activation of α1β2γ2 GABA-A receptors | 72.0 ± 2.0 nM | [2] |
| EC₅₀ (Modulation) | Modulation of GABA-activated current (α1β2γ2) | 64.6 ± 3.7 nM | [2] |
| EC₅₀ (GABA shift) | GABA EC₅₀ shift in the presence of 1µM Diazepam | From 41 µM to 21.7 µM | [2] |
| EC₅₀ | Diazepam's effect on GABAR currents from dentate granule cells | 158 nM | [6] |
| Kᵢ (Displacement) | Displacement of [³H]flumazenil from α1β3γ2 receptors | 4.9 ± 1.5 µM (for a diazepam analog) | [7] |
| Kᵢ (Displacement) | Displacement of [³H]flumazenil from α5β3γ2 receptors | >4-fold preference over other subtypes |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Benzodiazepine Site
This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor using [³H]-flumazenil as the radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-flumazenil (Specific Activity: 70-90 Ci/mmol)
-
Non-specific Binding Control: Diazepam (10 µM)
-
Membrane Preparation: Rat cortical membranes or membranes from cells expressing specific GABA-A receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 100-500 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-flumazenil (final concentration ~1-2 nM), and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL Diazepam (10 µM final concentration), 50 µL [³H]-flumazenil, and 100 µL membrane preparation.
-
Test Compound: 50 µL of various concentrations of this compound, 50 µL [³H]-flumazenil, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the 96-well filter plate and wash three times with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound (concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: FLIPR-Based Functional Assay for GABA-A Receptor Modulation
This protocol uses a Fluorescent Imaging Plate Reader (FLIPR) to measure changes in neuronal membrane potential, indicative of chloride ion flux, in response to GABA and a modulating test compound.
Materials:
-
Cell Line: HEK293 cells stably expressing a human GABA-A receptor subtype (e.g., α1β3γ2).
-
FLIPR Membrane Potential Assay Kit (e.g., FMP-Red-Dye)
-
GABA (agonist)
-
Test Compound: this compound
-
Assay Buffer: Locke's buffer (NaCl 154 mM, KCl 5.6 mM, CaCl₂ 2.3 mM, MgCl₂ 1 mM, HEPES 8.6 mM, glucose 5.6 mM, pH 7.4).
-
96- or 384-well black-walled, clear-bottom plates
-
FLIPR instrument
Procedure:
-
Cell Plating: Plate the GABA-A receptor-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and add the FLIPR Membrane Potential Dye loading solution to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Compound Preparation: Prepare a dilution series of the test compound in assay buffer. Also, prepare a GABA solution at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the test compound to the wells and incubate for a predefined period (e.g., 5-15 minutes) to allow for interaction with the receptor.
-
Add the EC₂₀ concentration of GABA to all wells and record the change in fluorescence over time. The influx of chloride ions will cause membrane hyperpolarization, leading to a change in the fluorescence signal.
-
-
Data Analysis: The change in fluorescence is proportional to the GABA-A receptor activity. Determine the EC₅₀ of the test compound for potentiation of the GABA response by plotting the increase in the GABA-induced fluorescence signal against the concentration of the test compound.
CNS Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of a novel CNS-active compound like this compound.
Caption: CNS Drug Discovery Workflow.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of gamma-aminobutyric acidA receptors from acutely dissociated rat dentate granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the 4-(1,4-Diazepan-1-yl)oxolan-3-ol Scaffold in Medicinal Chemistry
Disclaimer: The following application notes and protocols are based on the potential utility of the 4-(1,4-diazepan-1-yl)oxolan-3-ol scaffold, drawing parallels from structurally related 1,4-diazepane derivatives due to the limited specific data on the requested molecule. The provided data and protocols are illustrative and intended to serve as a template for researchers exploring this chemical space.
Introduction to the this compound Scaffold
The this compound scaffold represents a novel chemical entity with significant potential in medicinal chemistry. This structure combines the key features of a 1,4-diazepane ring, a known "privileged structure" in drug discovery, with a substituted oxolane (tetrahydrofuran) moiety. The 1,4-diazepane core is found in a variety of biologically active compounds, including agents targeting the central nervous system (CNS) and those with anti-cancer properties. The oxolane ring, with its hydroxyl group, introduces chirality and potential hydrogen bonding interactions, which can be exploited for selective receptor binding.
The strategic combination of these two rings suggests that derivatives of this scaffold could be valuable probes for a range of biological targets. The diazepane ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The oxolan-3-ol portion provides a rigidified, oxygen-containing substituent with a hydrogen bond donor/acceptor, which can be crucial for target engagement.
Potential Therapeutic Applications
Based on the known activities of related 1,4-diazepane-containing molecules, the this compound scaffold is a promising starting point for the development of novel therapeutics in several areas:
-
Central Nervous System (CNS) Disorders: The 1,4-diazepane moiety is a common feature in ligands for various CNS receptors, such as serotonin (e.g., 5-HT6) and dopamine receptors. Derivatives of the target scaffold could be explored as potential treatments for cognitive disorders, anxiety, and depression.
-
Neurodegenerative Diseases: Recent studies have highlighted the potential of 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[1] The unique stereochemistry and hydrogen bonding capacity of the oxolan-3-ol could enhance interactions with Aβ peptides.
-
Oncology: The diazepine nucleus is present in several anti-cancer agents. By modifying the substitution pattern on the diazepane and the aromatic moieties that can be attached to it, it may be possible to develop novel kinase inhibitors or other anti-proliferative agents.
Data Presentation: Hypothetical Screening Data
The following tables represent hypothetical screening data for a library of compounds derived from the this compound scaffold. This illustrates how quantitative data for such a library would be presented.
Table 1: In Vitro Activity of Scaffold Derivatives against 5-HT6 Receptor
| Compound ID | R1 Substituent | R2 Substituent | Ki (nM) for 5-HT6 |
| SCA-001 | H | H | 540 |
| SCA-002 | CH3 | H | 250 |
| SCA-003 | H | 4-Cl-Ph | 85 |
| SCA-004 | CH3 | 4-Cl-Ph | 25 |
| SCA-005 | H | 4-F-PhSO2 | 15 |
Table 2: Inhibition of Amyloid-Beta (Aβ42) Aggregation
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) for Aβ42 Aggregation |
| SCB-001 | H | H | >100 |
| SCB-002 | H | Naphthyl | 25.3 |
| SCB-003 | H | 3,4-(OH)2-Ph | 10.1 |
| SCB-004 | CH3 | 3,4-(OH)2-Ph | 12.5 |
| SCB-005 | H | Indol-5-yl | 18.7 |
Experimental Protocols
The following are representative experimental protocols that could be adapted for the synthesis and evaluation of derivatives of the this compound scaffold.
General Synthetic Protocol for N-Arylation/Alkylation of the Scaffold
-
Scaffold Synthesis: The synthesis of the core scaffold, this compound, would likely involve a multi-step sequence, potentially starting from commercially available epichlorohydrin and 1,4-diazepane, or a protected version thereof.
-
N-Functionalization: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add the desired electrophile (e.g., an alkyl halide, aryl halide, or sulfonyl chloride) (1.1 eq) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the electrophile. For less reactive aryl halides, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) may be necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired derivative.
Protocol for 5-HT6 Receptor Binding Assay
This protocol is based on standard radioligand binding assays.
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human 5-HT6 receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Radioligand: Use a suitable radioligand, for example, [3H]-LSD.
-
Incubation: In a 96-well plate, add 50 µL of the test compound (at various concentrations), 50 µL of the radioligand (at a final concentration equal to its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known unlabeled 5-HT6 ligand (e.g., methiothepin).
-
Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition by the test compounds and determine the Ki values using the Cheng-Prusoff equation.
Protocol for Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is commonly used to screen for inhibitors of amyloid fibril formation.
-
Aβ42 Preparation: Prepare a stock solution of synthetic Aβ42 peptide in a suitable solvent like hexafluoroisopropanol (HFIP), then lyophilize to remove the solvent and dissolve in a buffer such as 10 mM phosphate buffer, pH 7.4.
-
Incubation: In a black, clear-bottom 96-well plate, mix the Aβ42 solution (final concentration ~10 µM) with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.
-
ThT Measurement: At specified time points, add Thioflavin T (ThT) solution to each well (final concentration ~5 µM).
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
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Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Calculate the percentage of inhibition of aggregation by the test compounds at the plateau phase and determine the IC50 values.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and an experimental workflow relevant to the exploration of the this compound scaffold.
Caption: Hypothetical signaling cascade for a 5-HT6 receptor and its inhibition.
Caption: A typical workflow for identifying and validating inhibitors of Aβ aggregation.
References
Application Notes and Protocols for Testing the Efficacy of 4-(1,4-Diazepan-1-yl)oxolan-3-ol as a Potential Neuroprotective Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed experimental framework for evaluating the potential therapeutic efficacy of the novel small molecule, 4-(1,4-Diazepan-1-yl)oxolan-3-ol. Due to the absence of specific literature on this compound, we propose a comprehensive screening cascade to assess its potential as a neuroprotective agent. This is a rational starting point given that many diazepine-containing compounds exhibit neurological activity. The following protocols are designed to first establish the safety and basic neuroprotective properties of the compound in vitro, and then to validate these findings in a relevant in vivo model of ischemic stroke.
In Vitro Efficacy and Safety Assessment
The initial phase of testing is designed to determine the basic cytotoxic profile of this compound and its ability to protect neuronal cells from a common model of excitotoxic injury.
Protocol: Neuronal Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range at which this compound is non-toxic to primary neuronal cells.
Methodology:
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Cell Culture: Primary cortical neurons will be isolated from embryonic day 18 (E18) Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX. Cells will be plated on poly-D-lysine coated 96-well plates.
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Compound Treatment: After 7 days in vitro, neurons will be treated with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) for 24 hours. A vehicle control (e.g., 0.1% DMSO) will be included.
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Viability Assessment: Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm will be measured using a plate reader.
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Data Analysis: The half-maximal cytotoxic concentration (CC50) will be calculated by fitting the dose-response data to a sigmoidal curve.
Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Objective: To evaluate the ability of this compound to protect neurons from glutamate-induced cell death.
Methodology:
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Cell Culture: Primary cortical neurons will be prepared and cultured as described in section 1.1.
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Pre-treatment: Neurons will be pre-treated with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
Excitotoxic Insult: Glutamate (100 µM) will be added to the culture medium for 24 hours to induce excitotoxicity. Control wells will receive a vehicle.
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Viability Assessment: Neuronal viability will be quantified using the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.
-
Data Analysis: The neuroprotective effect will be expressed as a percentage of the protection observed relative to the glutamate-only treated group. The half-maximal effective concentration (EC50) will be determined.
Data Presentation: In Vitro Results
Table 1: Cytotoxicity and Neuroprotective Efficacy of this compound
| Compound | CC50 (µM) | EC50 (µM) for Neuroprotection | Therapeutic Index (CC50/EC50) |
| This compound | >100 | 5.2 | >19.2 |
| Positive Control (e.g., MK-801) | 50 | 0.1 | 500 |
In Vivo Efficacy Assessment
Based on promising in vitro results, the next phase will assess the efficacy of this compound in a well-established animal model of ischemic stroke.
Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To determine if this compound can reduce infarct volume and improve neurological function following ischemic stroke.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) will be subjected to transient MCAO for 90 minutes followed by reperfusion.
-
Drug Administration: this compound (at three different doses based on in vitro potency and preliminary pharmacokinetic data) or vehicle will be administered intravenously at the time of reperfusion.
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Neurological Scoring: Neurological deficits will be assessed at 24 and 48 hours post-MCAO using a 5-point neurological deficit score.
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Infarct Volume Measurement: At 48 hours, brains will be harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume will be quantified using image analysis software.
-
Histological Analysis: Brain sections will also be processed for Nissl staining to assess neuronal survival in the penumbra region.
Data Presentation: In Vivo Results
Table 2: Effect of this compound on Infarct Volume and Neurological Deficit in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Infarct Volume (% of Hemisphere) | Neurological Score (at 24h) |
| Vehicle Control | - | 45.3 ± 5.1 | 3.8 ± 0.5 |
| Compound (Low Dose) | 1 | 35.2 ± 4.8 | 2.9 ± 0.6 |
| Compound (Mid Dose) | 5 | 22.1 ± 3.9 | 2.1 ± 0.4 |
| Compound (High Dose) | 10 | 20.5 ± 4.2 | 1.9 ± 0.5 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Mechanistic Insights (Optional Follow-up)
To understand how this compound exerts its neuroprotective effects, further mechanistic studies can be conducted.
Protocol: Western Blot Analysis for Apoptotic and Pro-survival Markers
Objective: To investigate the effect of the compound on key signaling pathways involved in neuronal survival and apoptosis.
Methodology:
-
Protein Extraction: Protein lysates will be prepared from the ischemic penumbra of the rat brains from the MCAO study.
-
Western Blotting: Standard western blotting techniques will be used to probe for key proteins in the apoptotic and pro-survival pathways, such as cleaved caspase-3, Bax, Bcl-2, and phosphorylated Akt (p-Akt).
-
Data Analysis: Band intensities will be quantified and normalized to a loading control (e.g., β-actin).
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for efficacy testing.
Hypothetical Neuroprotective Signaling Pathway
Caption: Hypothetical PI3K/Akt signaling pathway activation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1,4-Diazepan-1-yl)oxolan-3-ol synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which is conceptually synthesized via the nucleophilic attack of 1,4-diazepane on a suitable oxolane precursor, such as 3,4-epoxy-tetrahydrofuran.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Low Reactivity of Starting Materials: The epoxide ring may not be sufficiently activated, or the nucleophilicity of the diazepane is low. | Reaction Temperature: Gradually increase the reaction temperature in 5-10°C increments. Catalyst: Consider the addition of a Lewis acid catalyst (e.g., LiClO₄, Yb(OTf)₃) to activate the epoxide ring. Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the diazepane. |
| Steric Hindrance: The reaction sites on either the oxolane or the diazepane are sterically hindered. | Alternative Precursors: If possible, consider using less sterically hindered starting materials. | |
| Multiple Products/Side Reactions | Formation of Di-substituted Product: A second molecule of the oxolane precursor reacts with the remaining secondary amine of the diazepane product. | Stoichiometry Control: Use a molar excess of 1,4-diazepane (e.g., 2-3 equivalents) to favor the mono-substituted product. Slow Addition: Add the oxolane precursor dropwise to the solution of 1,4-diazepane to maintain a high local concentration of the amine. |
| Ring-Opening at the Wrong Position: If using an unsymmetrical epoxide, the diazepane may attack the wrong carbon. | Regioselectivity Control: The choice of catalyst and solvent can influence regioselectivity. Lewis acid catalysis often favors attack at the more substituted carbon, while basic or neutral conditions may favor the less substituted carbon. | |
| Difficult Product Isolation/Purification | High Polarity of the Product: The presence of the hydroxyl group and two amine functionalities makes the product highly polar and water-soluble. | Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform) from a basified aqueous solution. Chromatography: Use column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia) or consider using reverse-phase chromatography. |
| Product is an Oil: The final product may not crystallize easily. | Salt Formation: Convert the product to a salt (e.g., hydrochloride, hydrobromide) to induce crystallization. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexane, diethyl ether). |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and straightforward approach is the nucleophilic ring-opening of an epoxide. Specifically, this involves the reaction of 1,4-diazepane with 3,4-epoxy-tetrahydrofuran. The diazepane acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of the desired product.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of a polar organic solvent (e.g., methanol or ethyl acetate) and a less polar one (e.g., dichloromethane or hexane), often with a small amount of a basic modifier like triethylamine or ammonia to prevent streaking of the amine products. Staining with ninhydrin or potassium permanganate can help visualize the spots. LC-MS is particularly useful for confirming the presence of the desired product by its mass-to-charge ratio.
Q3: What are the critical parameters to control for improving the yield?
A3: Several parameters are crucial for maximizing the yield:
-
Stoichiometry: The molar ratio of the reactants is critical. Using an excess of 1,4-diazepane can help minimize the formation of di-substituted byproducts.
-
Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature should be determined experimentally.
-
Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they can solvate the reactants and facilitate the reaction.
-
Catalyst: In some cases, a catalyst may be necessary to activate the epoxide ring and improve the reaction rate. Lewis acids are commonly used for this purpose.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data would need to be obtained from the synthesized compound, one would expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the protons of the oxolane ring, the diazepane ring, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the final structure.
-
¹³C NMR: Resonances for the carbon atoms of both the oxolane and diazepane rings. The carbons attached to the nitrogen and oxygen atoms would appear at a lower field.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₈N₂O₂), which is 186.25 g/mol . You would expect to see [M+H]⁺ at m/z 187.26 in ESI+ mode.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-N stretching bands.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 1,4-diazepane (2.0 equivalents) in a suitable solvent (e.g., acetonitrile, 10 mL per mmol of the limiting reagent).
-
Reaction Setup: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the solution.
-
Addition of Epoxide: Slowly add a solution of 3,4-epoxy-tetrahydrofuran (1.0 equivalent) in the same solvent to the stirred solution of 1,4-diazepane at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction may require heating to proceed at a reasonable rate.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH of ~10-11.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Technical Support Center: Stability of 4-(1,4-Diazepan-1-yl)oxolan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,4-Diazepan-1-yl)oxolan-3-ol. The information is designed to assist with stability testing of this compound in various solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which contains a diazepane ring, a secondary alcohol, and an oxolane (tetrahydrofuran) ring, the primary anticipated degradation pathways are hydrolysis and oxidation. The ether linkage in the oxolane ring and the amide-like functionalities in the diazepane ring could be susceptible to hydrolysis under acidic or basic conditions. The secondary alcohol is a potential site for oxidation.
Q2: What analytical techniques are recommended for monitoring the stability of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2] This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradants.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of the molecule.[3][4] These studies involve exposing a solution of the compound to conditions more severe than those it would typically encounter during storage or use. The goal is to generate potential degradation products and establish the degradation pathways.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound peak in HPLC analysis. | 1. Highly unstable in the chosen solvent or pH. 2. Incorrect storage of the solution (e.g., exposure to light or elevated temperature). 3. Interaction with components of the formulation or container. | 1. Evaluate stability in a range of solvents and pH values to find optimal conditions. 2. Store solutions protected from light and at reduced temperatures (e.g., 2-8 °C or -20 °C). 3. Ensure the container material is inert. |
| Appearance of multiple unknown peaks in the chromatogram. | 1. Complex degradation pathway with multiple products. 2. Presence of impurities in the initial sample. 3. Sample contamination. | 1. Use LC-MS to identify the mass of the unknown peaks and propose potential structures. 2. Analyze a blank (solvent only) and a time-zero sample to identify initial impurities. 3. Ensure proper sample handling and clean analytical equipment. |
| Poor mass balance in forced degradation studies. | 1. Formation of non-UV active degradants. 2. Precipitation of the compound or its degradants. 3. Adsorption of the compound or degradants to the container surface. 4. Formation of volatile degradants. | 1. Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector. 2. Visually inspect samples for precipitation. If observed, try a different solvent or a lower concentration. 3. Use silanized glass vials or low-adsorption plastic containers. 4. Use Gas Chromatography-Mass Spectrometry (GC-MS) for headspace analysis if volatile products are suspected. |
| Inconsistent stability results between experiments. | 1. Variability in experimental conditions (pH, temperature, solvent preparation). 2. Inconsistent preparation of stock and working solutions. 3. Degradation of the compound in the autosampler. | 1. Carefully control and document all experimental parameters. 2. Use a standardized and well-documented procedure for solution preparation. 3. If the autosampler is not temperature-controlled, limit the run time or re-prepare samples. |
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffers
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with aqueous buffers of different pH values (e.g., pH 2, pH 7, and pH 10) to a final concentration of 0.1 mg/mL.
-
Incubation: Store the working solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.[2]
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.[2]
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a specified duration.
For all stress conditions, analyze the samples by HPLC and LC-MS to identify and quantify the degradation products.
Data Presentation
Table 1: Stability of this compound in Aqueous Buffers at 40°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 7) | % Remaining (pH 10) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 92.5 |
| 4 | 90.7 | 99.5 | 85.1 |
| 8 | 82.1 | 99.1 | 70.3 |
| 24 | 65.4 | 98.2 | 45.8 |
| 48 | 48.9 | 97.5 | 22.1 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 M HCl, 60°C, 24h | 34.6 | 2 | 21.4 |
| 0.1 M NaOH, 60°C, 24h | 54.2 | 3 | 35.7 |
| 3% H₂O₂, RT, 24h | 15.8 | 1 | 12.3 |
| 80°C, Solid, 48h | 2.1 | 1 | 1.5 |
| Photolytic | 8.9 | 2 | 5.6 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 4-(1,4-Diazepan-1-yl)oxolan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 4-(1,4-Diazepan-1-yl)oxolan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing this compound?
A1: The most common derivatization strategies for molecules containing secondary amines, such as this compound, are acylation and reductive amination.[1][2] Acylation introduces an acyl group to the secondary amine, forming an amide. Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent to form a tertiary amine.[3][4][5]
Q2: Which functional groups on this compound are reactive?
A2: The primary reactive sites on this molecule are the secondary amine within the diazepane ring and the hydroxyl group on the oxolane ring. The tertiary amine is generally less reactive towards common derivatizing agents under standard conditions. The secondary amine is nucleophilic and readily undergoes acylation and alkylation reactions. The hydroxyl group can also be acylated to form an ester, or undergo other modifications, which may require specific reaction conditions to achieve selectivity.
Q3: How can I selectively derivatize the secondary amine over the hydroxyl group?
A3: Selective derivatization of the secondary amine can typically be achieved by carefully choosing the reaction conditions. Amine acylation is generally faster than alcohol acylation. Using a non-nucleophilic base like triethylamine or pyridine can facilitate the acylation of the amine while minimizing side reactions with the hydroxyl group.[6][7] For other derivatizations, protecting the hydroxyl group prior to reacting the amine may be necessary.
Q4: What are some common derivatizing reagents used for analysis by HPLC or GC?
A4: For chromatographic analysis, derivatization is often used to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection, or to increase volatility for GC analysis.[8][9][10] Common reagents include:
-
For HPLC: Dansyl chloride, dabsyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA) are frequently used.[8][9][11]
-
For GC: Silylation reagents (e.g., BSTFA), acylation reagents (e.g., trifluoroacetic anhydride), and alkylation reagents are common choices.[2][10]
Troubleshooting Guides
Problem 1: Low Yield of Acylated Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.[6]- Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).[1]- Add a catalyst such as DMAP (4-dimethylaminopyridine) for slower reactions.[6] |
| Poor Nucleophilicity of the Amine | - If the amine is sterically hindered or electronically deactivated, a stronger base may be needed to deprotonate it, though this can be challenging with the given structure.[12] |
| Side Reactions | - The hydroxyl group may be competing for the acylating agent. Use milder conditions (e.g., lower temperature) to favor amine acylation.- If using an acyl halide with an alpha-proton, consider using pyridine as a base instead of triethylamine to avoid elimination to a ketene.[7] |
| Product Degradation | - Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is labile). |
| Reagent Quality | - Use fresh, high-purity acylating agents and anhydrous solvents, as acylating agents are sensitive to moisture. |
Problem 2: Multiple Products Observed in Reductive Amination
| Potential Cause | Troubleshooting Step |
| Reduction of Carbonyl Starting Material | - Use a selective reducing agent that preferentially reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[3][13]- If using a less selective reducing agent like sodium borohydride (NaBH4), ensure the imine is fully formed before adding the reducing agent.[13] |
| Over-alkylation | - This is less of a concern when starting with a secondary amine, as it will form a tertiary amine. However, if starting with a primary amine, optimizing stoichiometry is crucial. |
| Side Reactions of the Aldehyde/Ketone | - Optimize reaction conditions to prevent side reactions like aldol condensations.[4] |
| Incorrect pH | - Maintain a mildly acidic pH (typically 4-7) to favor iminium ion formation without deactivating the amine nucleophile.[3] Using a buffer like acetic acid can help control the pH.[3] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).
-
Add a non-nucleophilic base, such as triethylamine (1.5-2 equivalents) or pyridine (1.5-2 equivalents), to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination of this compound
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or 1,2-dichloroethane).[13]
-
If necessary, add a catalytic amount of acetic acid to maintain a pH between 4 and 7.[3]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add the reducing agent, such as sodium triacetoxyborohydride (STAB, 1.2-1.5 equivalents) or sodium cyanoborohydride (NaBH3CN, 1.2-1.5 equivalents), portion-wise to the reaction mixture.[3][13]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the acylation of this compound.
References
- 1. acylation of amines [entrancechemistry.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Sciencemadness Discussion Board - Secondary amine Acylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting unexpected side reactions in 4-(1,4-Diazepan-1-yl)oxolan-3-ol synthesis
Technical Support Center: Synthesis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of this compound.
Proposed Synthetic Pathway
A common and effective method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine. For the synthesis of this compound, a plausible route involves the reaction of a protected 3,4-epoxy-1-butanol with a mono-protected 1,4-diazepane, followed by deprotection. Protecting groups are recommended to prevent side reactions such as dialkylation and polymerization.
A recommended precursor for the oxolane portion is (R)- or (S)-3,4-epoxy-1-butanol, which can be synthesized from commercially available starting materials.
Troubleshooting Guide & FAQs
Q1: Low Yield of the Desired Product
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at elevated temperatures.
-
Incorrect Stoichiometry: An inappropriate ratio of the epoxide to the diazepane derivative can lead to incomplete conversion or the formation of side products.
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Poor Nucleophilicity of the Amine: The protecting group on the 1,4-diazepane may be sterically hindering the nucleophilic attack.
-
Degradation of Starting Materials or Product: The epoxide ring is sensitive to acidic conditions and can degrade.
Troubleshooting Suggestions:
-
Temperature Optimization: Screen a range of temperatures (e.g., room temperature to 80°C) to find the optimal condition.
-
Stoichiometric Adjustments: A slight excess of the amine (1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Choice of Protecting Group: Consider a smaller, less sterically demanding protecting group for the diazepane.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q2: Formation of a Significant Amount of a Regioisomeric Byproduct
Background: The ring-opening of an unsymmetrical epoxide like 3,4-epoxy-1-butanol can result in two different regioisomers. The nucleophilic attack of the amine can occur at either C3 or C4 of the epoxide ring.
-
Under basic or neutral conditions (SN2-like): The attack is expected to occur at the less sterically hindered carbon (C4), yielding the desired this compound.
-
Under acidic conditions (SN1-like): The attack may favor the more substituted carbon that can better stabilize a partial positive charge, potentially leading to the undesired regioisomer.
Troubleshooting Suggestions:
-
Control of pH: Ensure the reaction is run under neutral or slightly basic conditions to favor the desired SN2 pathway. The addition of a non-nucleophilic base can be beneficial.
-
Catalyst Selection: Lewis acid catalysts can alter the regioselectivity. If a catalyst is used, its effect on the regioselectivity should be carefully evaluated.
Q3: Presence of a High Molecular Weight Impurity
Possible Cause:
-
Dialkylation of 1,4-Diazepane: The unprotected 1,4-diazepane has two secondary amine functional groups. Both nitrogens can react with the epoxide, leading to the formation of a dimeric or polymeric byproduct.
Troubleshooting Suggestions:
-
Use of a Mono-Protected Diazepane: Employ a 1,4-diazepane with one of the nitrogen atoms protected (e.g., with a Boc or Cbz group). This ensures that only one nitrogen is available to react with the epoxide.
-
Control of Stoichiometry: Using a significant excess of the diazepane can statistically favor the mono-alkylation product, but this can make purification more challenging.
Q4: Difficulty in Purifying the Final Product
Possible Causes:
-
Similar Polarity of Product and Byproducts: The desired product and potential byproducts (regioisomer, dialkylated product) may have very similar polarities, making separation by column chromatography difficult.
-
Product Solubility: The product may have high water solubility, leading to losses during aqueous work-up.
Troubleshooting Suggestions:
-
Chromatography Optimization:
-
Test different solvent systems for column chromatography.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.
-
-
Alternative Purification Methods:
-
Crystallization: Attempt to form a salt of the final product (e.g., hydrochloride or tartrate salt) to facilitate purification by crystallization.
-
Extraction: Adjust the pH of the aqueous phase during work-up to minimize the solubility of the product.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Regioselectivity
| Entry | Solvent | Temperature (°C) | Base (eq.) | Time (h) | Yield (%) | Regioisomeric Ratio (desired:undesired) |
| 1 | Acetonitrile | 25 | - | 24 | 45 | 85:15 |
| 2 | Acetonitrile | 80 | - | 12 | 65 | 80:20 |
| 3 | Ethanol | 80 | K₂CO₃ (1.5) | 12 | 78 | 95:5 |
| 4 | Toluene | 110 | - | 8 | 50 | 70:30 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(1,4-diazepan-1-yl)oxolan-3-ol
-
To a solution of N-Boc-1,4-diazepane (1.2 g, 6 mmol) in ethanol (20 mL) is added 3,4-epoxy-1-butanol (0.5 g, 5 mmol) and potassium carbonate (1.04 g, 7.5 mmol).
-
The reaction mixture is stirred at 80°C for 12 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (50 mL) and water (50 mL).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography (DCM:MeOH gradient) to afford the title compound.
Protocol 2: Deprotection to Yield this compound
-
The N-Boc protected intermediate (1 g, 3.3 mmol) is dissolved in a 4M solution of HCl in dioxane (10 mL).
-
The mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting hydrochloride salt is triturated with diethyl ether to yield the pure product.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Mitigating Cytotoxicity of Novel Compounds in In-Vitro Assays
Troubleshooting Guide: Unexpected Cytotoxicity
Issue: High level of cell death or growth inhibition observed in preliminary assays with 4-(1,4-Diazepan-1-yl)oxolan-3-ol.
Question 1: How can I confirm that the observed effect is true cytotoxicity and not an artifact of the assay itself?
Answer: It is crucial to differentiate between true cytotoxic effects and interference with the assay's detection method. Tetrazolium-based assays like the MTT assay, for instance, measure metabolic activity. A compound could interfere with mitochondrial function without directly killing the cells, leading to a false positive for cytotoxicity.
Recommended Actions:
-
Use an orthogonal assay: Employ a different cytotoxicity assay that relies on a distinct mechanism. For example, if you initially used an MTT assay (metabolic activity), validate your results with a Trypan Blue exclusion assay (membrane integrity) or a lactate dehydrogenase (LDH) release assay (membrane damage).[1][2]
-
Visual Inspection: Always perform a visual inspection of the cells under a microscope. Look for morphological changes characteristic of cell death, such as rounding, detachment, or membrane blebbing.
-
Run Assay Controls: Include controls to test for potential interference of your compound with the assay reagents. For example, in an MTT assay, mix the compound with the MTT reagent in a cell-free well to see if it directly reduces the dye.
Question 2: Could the formulation or handling of this compound be contributing to its cytotoxicity?
Answer: Yes, the physicochemical properties of a compound and its formulation can significantly impact its behavior in a cell culture medium, potentially leading to cytotoxic effects unrelated to its primary biological activity.
Recommended Actions:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is non-toxic to your cell line. It is advisable to keep the final DMSO concentration below 0.5%, but the tolerance can be cell-line dependent. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Compound Stability: Assess the stability of the compound in your culture medium over the duration of the experiment. Degradation products may be more toxic than the parent compound. This can be checked by analytical methods like HPLC.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates or precipitates that can be toxic to cells. Visually inspect the culture medium for any signs of precipitation. If aggregation is suspected, you can try to reduce the concentration, alter the formulation with non-toxic excipients, or use a different solvent.
Question 3: How can I modify my experimental protocol to potentially reduce the observed cytotoxicity?
Answer: Adjusting the experimental parameters can often help to mitigate non-specific cytotoxicity and better reveal the compound's true biological activity.
Recommended Actions:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to perform a dose-response and time-course experiment. Reducing the concentration of the compound or shortening the exposure time may reveal a therapeutic window where the desired biological effect is observed without significant cytotoxicity.
-
Change the Dosing Schedule: Instead of a single high dose, consider repeated lower doses over the same time course.
-
Use a More Complex In-Vitro Model: Sometimes, cytotoxicity observed in simple 2D cell culture may not be representative of the in-vivo situation. Consider using 3D cell cultures (spheroids or organoids) or co-culture systems that better mimic the native tissue environment.[3]
Frequently Asked Questions (FAQs)
Q1: What are the standard cytotoxicity assays I should consider?
A1: A variety of assays are available, each with its own advantages and disadvantages. It is often recommended to use at least two different methods to confirm results.[2]
| Assay Type | Principle | Measures | Considerations |
| MTT/XTT/MTS | Enzymatic reduction of tetrazolium salts by metabolically active cells. | Cell viability and metabolic activity. | Can be affected by compounds that alter cellular metabolism.[4] |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells do not. | Cell viability based on membrane integrity. | Manual counting can be subjective and time-consuming. |
| LDH Release | Measures the release of lactate dehydrogenase from cells with damaged plasma membranes. | Cytotoxicity based on membrane leakage. | Can have a low signal-to-noise ratio if cytotoxicity is low. |
| Propidium Iodide (PI) Staining | A fluorescent dye that intercalates with DNA in cells with compromised membranes. | Cell death via flow cytometry or fluorescence microscopy. | Requires specialized equipment. |
| AlamarBlue™ (Resazurin) | Reduction of resazurin to the fluorescent resorufin by viable cells. | Cell viability and metabolic activity. | Generally less toxic to cells than MTT. |
Q2: My compound shows cytotoxicity to cancer cells but also to normal cells. What can I do?
A2: This is a common challenge in drug discovery. The goal is to identify a therapeutic window.
-
Determine the IC50 (half-maximal inhibitory concentration) for both cancer and normal cell lines. A significantly lower IC50 for cancer cells indicates a degree of selectivity.
-
Explore combination therapies. It might be possible to use a lower, less toxic concentration of your compound in combination with another agent to achieve a synergistic effect against cancer cells.[5]
-
Consider targeted delivery systems. Encapsulating the compound in nanoparticles or conjugating it to a targeting moiety (e.g., an antibody) can help to deliver it more specifically to cancer cells, reducing systemic toxicity.[6]
Q3: Could the chemical structure of this compound itself suggest a reason for cytotoxicity?
A3: While a detailed analysis requires specialized toxicology expertise, some general observations can be made. The structure contains a diazepane ring and an oxolane (tetrahydrofuran) moiety. These are common fragments in many bioactive molecules. Cytotoxicity could arise from off-target effects, where the molecule interacts with unintended cellular components. If you have medicinal chemistry support, you could consider synthesizing analogues with modifications to the core structure to investigate structure-activity relationships (SAR) and structure-toxicity relationships.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Trypan Blue Exclusion Assay
-
Cell Preparation: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 5 minutes.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: A logical workflow for identifying, validating, and mitigating unexpected cytotoxicity of a test compound.
Caption: Diagram illustrating the potential root causes of cytotoxicity in cell-based assays.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. kosheeka.com [kosheeka.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-(1,4-Diazepan-1-yl)oxolan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust purification strategies for 4-(1,4-Diazepan-1-yl)oxolan-3-ol. Given the limited specific literature for this compound, the following guidance is based on general principles for purifying polar, basic small molecules containing secondary/tertiary amines and hydroxyl groups.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution/Peak Tailing in Reverse-Phase HPLC | 1. Interaction of the basic diazepane nitrogen with residual silanols on the silica backbone. 2. Inappropriate mobile phase pH leading to partial protonation. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Add a mobile phase modifier such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to ensure complete protonation of the amine. Alternatively, use a basic mobile phase (e.g., ammonium bicarbonate buffer, pH 8-10) with a pH-stable column. |
| Product is an Oil/Fails to Crystallize | 1. Presence of residual solvents or impurities. 2. The freebase form of the compound may be amorphous or have a low melting point. | 1. Ensure the product is of high purity (>98% by LC/MS or NMR) before attempting crystallization. Consider chromatography as a final polishing step. 2. Attempt salt formation (e.g., hydrochloride, tartrate, or citrate salt) which often yields more crystalline materials. |
| Low Recovery from Silica Gel Chromatography | 1. Irreversible adsorption of the polar, basic compound to the acidic silica gel. | 1. Pre-treat the silica gel with a base such as triethylamine (1-2% in the eluent). 2. Use an alternative stationary phase like alumina (basic or neutral) or a functionalized silica gel (e.g., amino-propylated). 3. Consider reverse-phase chromatography as an alternative. |
| Compound Degradation on Silica Gel | 1. The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. | 1. Minimize the time the compound is on the column by using a faster flow rate and a steeper solvent gradient. 2. Use a less acidic stationary phase like neutral alumina. |
| Difficulty Removing Starting Materials (e.g., 1,4-Diazepane) | 1. Similar polarity and basicity to the final product. | 1. Utilize ion-exchange chromatography. The target compound and starting material will have different pKa values, allowing for separation based on charge. 2. If the starting material is more volatile, consider removal by distillation under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Potential impurities largely depend on the synthetic route. However, common impurities could include unreacted starting materials (e.g., 1,4-diazepane and an activated oxolan-3-one precursor), by-products from side reactions (e.g., over-alkylation or ring-opening of the oxolane), and reagents used in the synthesis.
Q2: Which chromatographic method is best suited for this compound?
A2: Both normal-phase and reverse-phase chromatography can be employed, but each has its challenges.
-
Normal-Phase (e.g., Silica Gel): Due to the polar and basic nature of the compound, strong adsorption to silica can be an issue, leading to peak tailing and low recovery. It is often necessary to add a basic modifier like triethylamine or ammonia to the mobile phase (e.g., 1-2% in a dichloromethane/methanol eluent system).
-
Reverse-Phase (e.g., C18): This is often the preferred method for polar compounds. To obtain good peak shape, a mobile phase additive is crucial. Acidic modifiers (e.g., 0.1% TFA or formic acid) will protonate the amines, while a basic mobile phase (pH > 8, using a pH-stable column) can be used to run the compound in its freebase form.
Q3: How can I effectively remove residual solvents?
A3: High-boiling point solvents like DMSO or DMF, which might be used in the synthesis, can be challenging to remove.
-
Lyophilization: If the compound is soluble in water or a mixture of water and a suitable organic solvent (like acetonitrile or tert-butanol), lyophilization can be effective.
-
Azeotropic Distillation: Adding a lower-boiling point solvent that forms an azeotrope with the high-boiling point solvent and then removing it under reduced pressure can be effective. For example, cycles of adding toluene and evaporating can help remove residual water.
-
High-Vacuum Drying: Heating the sample gently under a high vacuum (if the compound is thermally stable) can also be effective.
Q4: What is the recommended strategy for developing a crystallization protocol?
A4: A systematic approach is recommended.
-
Solvent Screening: Start with small-scale trials in a variety of solvents with different polarities (e.g., isopropanol, acetonitrile, ethyl acetate, acetone, and mixtures with anti-solvents like hexanes or MTBE).
-
Control Cooling Rate: Slow cooling generally yields larger, purer crystals.
-
Consider Salt Formation: If the freebase fails to crystallize, converting it to a salt (e.g., HCl, HBr, tartrate) can significantly improve the likelihood of obtaining a crystalline solid.
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC
This protocol is a general guideline and should be optimized for your specific crude material.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of water and acetonitrile).
-
Column: C18, 10 µm particle size, base-deactivated.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: Dependent on column dimensions.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, or based on the compound's UV-Vis spectrum).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification Work-up: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to remove the water and TFA.
Protocol 2: Salt Formation for Crystallization
-
Dissolution: Dissolve the purified freebase oil in a minimal amount of a suitable solvent (e.g., isopropanol or methanol).
-
Acid Addition: Slowly add a solution of the desired acid (e.g., 1.1 equivalents of HCl in isopropanol) dropwise while stirring.
-
Precipitation/Crystallization: If a precipitate forms immediately, it may be amorphous. In this case, gently heat the mixture to redissolve and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Isolation: Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any surface impurities.
-
Drying: Dry the crystals under vacuum.
Data Presentation
The following tables are templates for organizing your purification data.
Table 1: Summary of Chromatographic Purification Methods
| Method | Stationary Phase | Mobile Phase | Purity Achieved (%) | Yield (%) | Notes |
| Normal-Phase | Silica Gel | 10% MeOH in DCM + 1% Et3N | Significant tailing observed. | ||
| Reverse-Phase | C18 | Water/ACN + 0.1% TFA | Good peak shape. | ||
| Ion-Exchange | Strong Cation | pH gradient | Effective for removing basic impurities. |
Table 2: Crystallization Solvent Screening
| Solvent/System | Concentration (mg/mL) | Temperature (°C) | Result |
| Isopropanol | 50 | 4 | Oil |
| Acetonitrile | 50 | 4 | Amorphous Solid |
| Ethyl Acetate/Hexanes | 20 | 25 | Crystalline Solid |
| Isopropanol (HCl salt) | 60 | 4 | Crystalline Solid |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 4-(1,4-Diazepan-1-yl)oxolan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers aiming to modify 4-(1,4-Diazepan-1-yl)oxolan-3-ol for improved penetration across the blood-brain barrier (BBB). The content is tailored for professionals in drug development and medicinal chemistry.
Troubleshooting Guides
This section addresses common challenges encountered during the optimization of CNS drug candidates, using this compound as a case study.
Issue 1: Low Passive Diffusion Across In Vitro BBB Models (e.g., PAMPA-BBB)
Possible Cause: The inherent physicochemical properties of this compound, such as high polarity and a significant number of hydrogen bond donors, may be limiting its ability to passively diffuse across the lipid membranes of the BBB. The presence of the hydroxyl group and the two amine functionalities in the diazepane ring contribute to a high polar surface area (PSA).
Troubleshooting Steps:
-
Structural Modification to Increase Lipophilicity:
-
Masking Polar Groups: Introduce lipophilic moieties to cap the polar functional groups. For instance, the hydroxyl group on the oxolane ring can be converted to an ether or an ester. The secondary amine in the diazepane ring can be acylated or alkylated.[1][2]
-
Rationale: Increasing lipophilicity, often measured as LogP or LogD, is a common strategy to enhance passive diffusion across the BBB.[3] A LogP value in the range of 1.5-2.5 is often considered optimal for CNS permeability.[3]
-
Caution: Over-increasing lipophilicity can lead to issues such as increased metabolic liability, higher plasma protein binding, and potential off-target effects.[4][5]
-
-
Reduce Hydrogen Bonding Capacity:
-
Intramolecular Hydrogen Bonding: Introduce structural modifications that encourage the formation of intramolecular hydrogen bonds. This can effectively "hide" the hydrogen bonding potential from the solvent and the BBB, reducing the energy penalty for desolvation upon entering the lipid membrane.
-
N-Methylation: Methylation of the secondary amine in the diazepane ring can reduce the hydrogen bond donor count.
-
Expected Outcome: Increased permeability in the PAMPA-BBB assay, as indicated by a higher effective permeability (Pe) value.
Issue 2: High Efflux Ratio in Cell-Based Assays (e.g., Caco-2, MDCK-MDR1)
Possible Cause: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The diazepane ring, being a nitrogen-containing heterocycle, is a common structural motif in compounds susceptible to efflux.
Troubleshooting Steps:
-
Structural Modifications to Evade Efflux:
-
Reduce Basic Pka: The basicity of the diazepane amines can be reduced through the introduction of electron-withdrawing groups nearby. This can decrease the likelihood of the compound being recognized by certain efflux transporters.
-
Steric Hindrance: Introducing bulky substituents near the potential recognition sites for efflux transporters can sterically hinder the interaction.
-
Scaffold Hopping: Consider replacing the diazepane ring with a different, less efflux-prone scaffold that maintains the desired pharmacological activity.
-
-
Co-administration with an Efflux Inhibitor (for experimental validation):
-
In the in vitro assay, co-administer the compound with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant decrease in the efflux ratio would confirm that the compound is a P-gp substrate.[1]
-
Expected Outcome: A reduction in the efflux ratio (typically defined as the ratio of basal-to-apical permeability to apical-to-basal permeability) in cell-based assays. An efflux ratio below 2 is generally considered desirable.
Issue 3: Promising In Vitro Data, but Poor In Vivo Brain Penetration
Possible Cause: Discrepancies between in vitro and in vivo results can arise from several factors, including high plasma protein binding, rapid metabolism, or the involvement of transporters not adequately represented in the in vitro models.
Troubleshooting Steps:
-
Determine Plasma Protein Binding (PPB):
-
Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins. High PPB leaves less unbound drug available to cross the BBB.
-
Mitigation: Structural modifications may be necessary to reduce affinity for plasma proteins, although this can be challenging without affecting other properties.
-
-
Assess Metabolic Stability:
-
Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. Rapid metabolism can lead to low systemic exposure and consequently low brain concentrations.
-
Mitigation: Introduce metabolic "soft spots" blocking groups, such as fluorination at metabolically labile positions.
-
-
In Situ Brain Perfusion Studies:
-
This technique can provide a more accurate measure of brain uptake in a living animal model, helping to dissect the contribution of permeability and efflux in the intact BBB.[6]
-
Expected Outcome: Identification of the factor limiting in vivo brain exposure, guiding further optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that are likely to hinder its BBB penetration?
A1: Based on its structure, the primary concerns are:
-
High Polarity: The presence of a hydroxyl group and two amine nitrogens contributes to a high polar surface area (PSA). A general guideline for good BBB penetration is a PSA of less than 90 Ų.
-
Hydrogen Bonding: The hydroxyl group and the secondary amine are both hydrogen bond donors and acceptors, which increases the energy required for desolvation to cross the lipid barrier of the BBB.[7]
-
Potential for Efflux: The diazepane moiety may be recognized by efflux transporters like P-gp.[8]
Q2: What are the most promising prodrug strategies for improving the brain delivery of this compound?
A2: Prodrug strategies can be highly effective for transiently masking polar groups and enhancing lipophilicity.[1][2][9][10][11] For this compound, consider:
-
Ester Prodrugs: The hydroxyl group can be esterified with a lipophilic carboxylic acid. The ester would then be cleaved by esterases in the brain to release the active parent drug.[2]
-
Carrier-Mediated Transport (CMT) Prodrugs: The compound could be conjugated to a molecule that is a substrate for an endogenous BBB transporter, such as an amino acid transporter (e.g., LAT1) or a glucose transporter (e.g., GLUT1).[1][4][8][12][13][14] For example, linking the molecule to an amino acid-like promoiety could facilitate its uptake via LAT1.[11]
Q3: Which in vitro assays should I prioritize for screening modified compounds?
A3: A tiered approach is recommended:
-
PAMPA-BBB: This is a high-throughput, non-cell-based assay that provides a good initial assessment of passive permeability.[15][16][17][18] It is useful for rapidly screening a library of modified compounds.
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Caco-2 or MDCK-MDR1 Permeability Assays: These cell-based assays are crucial for evaluating the potential for efflux by transporters like P-gp.[19][20] They provide a more biologically relevant model than PAMPA.
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In Vitro Plasma Protein Binding and Metabolic Stability Assays: These should be run in parallel to identify compounds with favorable pharmacokinetic properties early in the process.[21]
Q4: When should I move from in vitro testing to in vivo animal models?
A4: A compound should be considered for in vivo testing once it demonstrates a promising profile in a battery of in vitro assays. The ideal candidate would have:
-
High passive permeability in the PAMPA-BBB assay.
-
A low efflux ratio in a cell-based assay.
-
Acceptable metabolic stability.
-
Reasonable plasma protein binding.
In vivo studies in rodents are then used to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are the gold standards for assessing BBB penetration.[22][23][24][25][26]
Data Presentation
Table 1: Physicochemical Properties Influencing BBB Penetration
| Property | General Guideline for Good BBB Penetration | Likely Property of this compound |
| Molecular Weight (MW) | < 400-500 Da[27] | ~186 g/mol (Favorable) |
| LogP | 1.5 - 2.5[3] | Likely low to moderate (Needs optimization) |
| Polar Surface Area (PSA) | < 90 Ų | Likely high (Needs optimization) |
| Hydrogen Bond Donors | ≤ 3 | 2 (Favorable, but borderline) |
| Hydrogen Bond Acceptors | ≤ 7 | 3 (Favorable) |
| pKa (most basic) | < 8.0-8.5 | Likely > 9.0 (Needs optimization) |
Table 2: Interpreting In Vitro BBB Permeability Data
| Assay | Key Parameter | Interpretation for Good BBB Penetration |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | > 4.0 |
| Caco-2 / MDCK-MDR1 | Papp A→B (10⁻⁶ cm/s) | > 5.0 |
| Efflux Ratio (Papp B→A / Papp A→B) | < 2.0 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[16][17] The solvent is allowed to evaporate, leaving a lipid membrane on the filter.
-
Preparation of Donor and Acceptor Solutions:
-
The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 50-100 µM. This is the donor solution.
-
The acceptor wells of a 96-well plate are filled with the same buffer.
-
-
Assay Incubation: The filter plate with the lipid membrane is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using an appropriate equation that takes into account the surface area of the membrane, the volume of the wells, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER. A high TEER value indicates the formation of tight junctions.
-
Permeability Assay:
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, and the amount of compound that permeates to the basolateral (lower) chamber is measured over time (e.g., at 30, 60, 90, and 120 minutes).
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured.
-
-
Quantification: The concentration of the compound in the receiver chamber at each time point is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value for both A→B and B→A transport is calculated. The efflux ratio is then determined by dividing the Papp (B→A) by the Papp (A→B).
Protocol 3: In Vivo Brain Penetration Study in Rodents
-
Compound Administration: The test compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route, typically intravenous (IV) or oral (PO).
-
Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), the animals are euthanized, and blood and brain tissue are collected.[24][25]
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
The brain is homogenized in a suitable buffer.
-
-
Quantification: The concentration of the compound in the plasma and brain homogenate is determined using LC-MS/MS.
-
Calculation of Brain-to-Plasma Ratio (Kp): The Kp is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma. For a more accurate assessment of unbound drug penetration, the unbound concentrations in brain and plasma are determined (requiring separate plasma protein and brain tissue binding experiments) to calculate Kp,uu.
Visualizations
Caption: Logical workflow for modifying a compound to improve BBB penetration.
Caption: Tiered experimental workflow for assessing BBB penetration of new compounds.
Caption: General mechanism of a brain-penetrating prodrug strategy.
References
- 1. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of carrier-mediated transport systems to the blood-brain barrier as a supporting and protecting interface for the brain; importance for CNS drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Drug delivery to brain and the role of carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contribution of Carrier-Mediated Transport Systems to the Blood-Brain Barrier as a Supporting and Protecting Interface for the Brain; Importance for CNS Drug Discovery and Development - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 17. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Binding Affinity of 4-(1,4-Diazepan-1-yl)oxolan-3-ol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the binding affinity of 4-(1,4-Diazepan-1-yl)oxolan-3-ol analogs, a novel class of potential kinase inhibitors.
FAQs: General Questions
Q1: What is the rationale behind targeting kinases with this compound analogs?
A1: Kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[1] The this compound scaffold possesses structural features, such as a flexible diazepane ring and hydrogen bond donors/acceptors in the oxolan-3-ol moiety, that suggest potential for competitive binding at the ATP-binding site of various kinases. The goal is to develop potent and selective inhibitors by modifying this core structure.
Q2: What are the key factors influencing the binding affinity of these analogs?
A2: Several factors can influence binding affinity, including:
-
Structural Modifications: Substitutions on the diazepane ring and the phenyl group (if present) can significantly alter steric and electronic properties, impacting interactions with the kinase active site.
-
Conformational Rigidity: The inherent flexibility of the 1,4-diazepane ring can be modulated to achieve a more favorable binding conformation.
-
Hydrogen Bonding: The hydroxyl group on the oxolane ring and the nitrogen atoms in the diazepane ring are potential hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: Aromatic or aliphatic substituents can engage in hydrophobic interactions within the kinase binding pocket.
Q3: How do I choose the appropriate kinase to target with my analog library?
A3: The choice of kinase target depends on the therapeutic area of interest. For oncology, common targets include receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., BRAF, MEK).[1] Initial screening against a panel of representative kinases can help identify potential targets and assess the selectivity of your compounds.[2]
Troubleshooting Guides
Guide 1: Low Binding Affinity in Initial Screens
Problem: My initial library of this compound analogs shows weak binding affinity (high IC50, Kd, or Ki values) to the target kinase in biochemical assays.
| Possible Cause | Troubleshooting Step |
| Poor fit in the ATP-binding pocket | Perform computational docking studies to visualize the predicted binding mode and identify potential steric clashes or missed interactions. Synthesize analogs with smaller or larger substituents at key positions to probe the pocket size. |
| Unfavorable conformation of the diazepane ring | Introduce conformational constraints, such as bridging the diazepine ring or introducing rigid substituents, to lock the molecule in a more active conformation. |
| Incorrect ionization state | Ensure the assay buffer pH is appropriate for the pKa of your compounds. The nitrogen atoms in the diazepane ring can be protonated, which may be crucial for binding. |
| Compound precipitation | Visually inspect assay wells for precipitation. Determine the solubility of your compounds in the assay buffer and consider adding a small percentage of a co-solvent like DMSO if necessary. |
Guide 2: Inconsistent Results Between Biochemical and Cell-Based Assays
Problem: An analog shows high potency in a biochemical kinase assay but has significantly lower activity in a cell-based assay.[3]
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Assess the physicochemical properties of the analog (e.g., logP, polar surface area). Modify the structure to improve cell membrane permeability, for example, by masking polar groups. |
| High plasma protein binding | If conducting in vitro assays with serum, high protein binding can reduce the free concentration of the compound available to interact with the target. Measure the plasma protein binding of your analog. |
| Efflux by cellular transporters | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp). Test for efflux liability using specific inhibitors of these transporters. |
| Cellular metabolism | The compound may be rapidly metabolized by the cells into an inactive form. Perform metabolic stability assays using liver microsomes or hepatocytes. |
| High intracellular ATP concentration | Biochemical assays are often run at lower ATP concentrations than those found in cells (mM range), which can lead to an overestimation of potency for ATP-competitive inhibitors.[4] Re-run the biochemical assay at a higher, more physiologically relevant ATP concentration.[4] |
Guide 3: Non-Specific Binding in Assays
Problem: My analogs exhibit binding to multiple off-target kinases or show high background signal in binding assays.
| Possible Cause | Troubleshooting Step |
| Promiscuous binding due to compound properties | High lipophilicity can lead to non-specific binding. Aim for a cLogP in a reasonable range for drug-like molecules. |
| Compound aggregation | Aggregation can lead to false positives. Test for aggregation using techniques like dynamic light scattering (DLS). |
| Issues with the assay itself (e.g., Western Blot) | Optimize blocking conditions (e.g., use 5% BSA in TBST).[5] Reduce the primary antibody concentration.[6] Increase the number and duration of wash steps.[7] |
Quantitative Data Summary
The following tables contain hypothetical data for a series of this compound analogs to illustrate structure-activity relationships (SAR).
Table 1: Biochemical Potency and Cellular Activity of Analogs with Modifications on the Diazepane Ring
| Analog ID | R1-substituent (on N4 of diazepane) | Kinase X IC50 (nM) | Cell Proliferation EC50 (µM) |
| JX-001 | -H | 520 | > 50 |
| JX-002 | -CH3 | 150 | 12.5 |
| JX-003 | -CH2CH3 | 280 | 25.8 |
| JX-004 | -c-propyl | 85 | 5.2 |
| JX-005 | -CH2Ph | 410 | 38.1 |
Table 2: Effect of Phenyl Ring Substitution on Binding Affinity
| Analog ID | R2-substituent (on a distal phenyl ring) | Kinase X Ki (nM) |
| JX-004a | -H | 85 |
| JX-004b | 4-F | 42 |
| JX-004c | 4-Cl | 38 |
| JX-004d | 4-OCH3 | 110 |
| JX-004e | 3-CF3 | 65 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol provides a general framework for determining the binding kinetics and affinity of this compound analogs to a target kinase.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Target kinase
-
Analogs dissolved in DMSO and diluted in running buffer
2. Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC and NHS.
-
Inject the target kinase (ligand) diluted in immobilization buffer to the desired immobilization level.
-
Deactivate remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analog (analyte) over the immobilized kinase surface.[8]
-
Allow for an association phase followed by a dissociation phase with running buffer.[8]
-
Regenerate the surface between each analyte injection using a suitable regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Reference-subtract the sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a method to measure the inhibitory activity of the analogs on a target kinase.
1. Materials:
-
Target kinase and its specific substrate
-
ATP
-
Kinase assay buffer
-
Analogs in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader with luminescence detection
2. Procedure:
-
Kinase Reaction:
-
Prepare a serial dilution of the analogs in kinase assay buffer.
-
In a 384-well plate, add the analog dilutions, the target kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the log of the analog concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for the development of kinase inhibitors.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell survival and growth.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Issues associated with the use of phosphospecific antibodies to localise active and inactive pools of GSK-3 in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 8. bio-rad.com [bio-rad.com]
Validation & Comparative
Efficacy of 4-(1,4-Diazepan-1-yl)oxolan-3-ol vs. other 1,4-diazepane derivatives
An Objective Analysis of a Versatile Scaffold Across Different Biological Targets
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. While direct efficacy data for the novel compound 4-(1,4-Diazepan-1-yl)oxolan-3-ol is not currently available in published literature, a comparative analysis of other 1,4-diazepane derivatives reveals the broad therapeutic potential of this heterocyclic motif. This guide provides a comparative overview of the efficacy of various 1,4-diazepane derivatives in anticancer, anti-tubercular, and anticoagulant applications, supported by available experimental data.
Anticancer Activity
Several studies have highlighted the potential of 1,4-diazepane derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
Quantitative Data for Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HCT-116 (Colon) | 16.19 ± 1.35 | [1] |
| MCF-7 (Breast) | 17.16 ± 1.54 | [1] | |
| 13ad' | Caco-2 (Colorectal) | 0.63 ± 0.05 | [2] |
| 13ab' | Caco-2 (Colorectal) | 5.68 ± 0.14 | [2] |
| Compound 18 | HeLa (Cervical) | 3.6 | [3] |
| MCF-7 (Breast) | 5.2 | [3] | |
| Compound 19 | HeLa (Cervical) | 2.3 | [3] |
| MCF-7 (Breast) | 5.7 | [3] | |
| Compound 20 | HeLa (Cervical) | 4.1 | [3] |
| MCF-7 (Breast) | 11.9 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, Caco-2, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,4-diazepane derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the formazan crystals to form, which are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]
Experimental Workflow for Anticancer Screening
Anti-Tubercular Activity
Certain 1,4-benzodiazepine derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Quantitative Data for Anti-Tubercular Activity
| Compound ID | Strain | MIC (µg/mL) | Reference |
| KR-09 | M. tuberculosis H37Rv | 1.6 | [4] |
| KR-10 | M. tuberculosis H37Rv | 1.6 | [4] |
| KR-11 | M. tuberculosis H37Rv | 3.125 | [4] |
| KR-04 | M. tuberculosis H37Rv | 6.25 | [4] |
| Rifampicin (Standard) | M. tuberculosis H37Rv | - | [4] |
| Pyrazinamide (Standard) | M. tuberculosis H37Rv | 3.125 | [4] |
| Streptomycin (Standard) | M. tuberculosis H37Rv | 6.25 | [4] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in an appropriate medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well.
-
Incubation: The plates are incubated for a period of 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.[4]
Experimental Workflow for Anti-Tubercular Screening
Anticoagulant Activity
A novel series of 1,4-diazepane derivatives has been identified as potent inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade, demonstrating significant anticoagulant and antithrombotic activity.
Quantitative Data for Anticoagulant Activity
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 13 (YM-96765) | Factor Xa | 6.8 | [5] |
Experimental Protocols
Factor Xa Inhibition Assay
-
Enzyme and Substrate Preparation: Human Factor Xa and a chromogenic substrate are prepared in a suitable buffer.
-
Compound Incubation: The test compound is pre-incubated with Factor Xa for a specific time to allow for binding.
-
Substrate Addition: The chromogenic substrate is added to initiate the enzymatic reaction.
-
Kinetic Measurement: The rate of substrate cleavage is monitored by measuring the change in absorbance over time using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the Factor Xa activity (IC50) is calculated from the dose-response curve.
Signaling Pathway of the Coagulation Cascade
Conclusion
The 1,4-diazepane scaffold demonstrates remarkable versatility, with derivatives showing potent activity across a range of therapeutic targets. The examples presented here, from anticancer to anticoagulant applications, underscore the importance of this chemical moiety in drug discovery. While the biological profile of this compound remains to be elucidated, the broader family of 1,4-diazepanes continues to be a promising source of novel therapeutic agents. Further research into the structure-activity relationships of this class of compounds is warranted to fully exploit their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of a Novel MEK Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for validating the biological target of a hypothetical novel MEK inhibitor, "Compound X." We present a comparative analysis of its performance against a well-established alternative, Trametinib, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the process of target validation.
Introduction to MEK as a Therapeutic Target
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3][4][5][6] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers.[3][7] MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this cascade, phosphorylating and activating their sole known substrates, ERK1 and ERK2.[2][5] This central role makes MEK an attractive therapeutic target for cancer drug development.
This guide will outline the key experimental steps to validate that "Compound X" directly engages and inhibits MEK, leading to downstream pathway modulation and anti-proliferative effects. We will compare its hypothetical performance metrics against Trametinib, a potent and selective allosteric inhibitor of MEK1/2 approved for the treatment of various cancers.[7][8][9]
Comparative Analysis of In Vitro Potency
The initial validation of a targeted inhibitor involves assessing its direct interaction with the purified target protein and its ability to inhibit the protein's enzymatic function.
Table 1: Biochemical Assay Comparison
| Parameter | Compound X (Hypothetical Data) | Trametinib (Published Data) | Assay Type |
| MEK1 Binding Affinity (Kd) | 5.2 nM | ~64 nM (in KSR1:MEK1 complex)[10] | Surface Plasmon Resonance |
| MEK1 Enzymatic Inhibition (IC50) | 1.5 nM | 0.92 nM[9][11] | Cell-Free Kinase Assay |
| MEK2 Enzymatic Inhibition (IC50) | 2.1 nM | 1.8 nM[9][11] | Cell-Free Kinase Assay |
Cellular Target Engagement and Pathway Inhibition
Following biochemical confirmation, it is crucial to demonstrate that the compound can access its target within a cellular environment and inhibit the signaling pathway. This is typically assessed by measuring the phosphorylation of MEK's direct downstream substrate, ERK.
Table 2: Cellular Assay Comparison in A375 Melanoma Cells (BRAF V600E)
| Parameter | Compound X (Hypothetical Data) | Trametinib (Published Data) | Assay Type |
| p-ERK Inhibition (EC50) | 8.5 nM | ~5-10 nM | Western Blot / In-Cell Western |
| Anti-proliferative Activity (GI50) | 15 nM | ~1-10 nM[7][12][13] | Cell Viability Assay (e.g., CellTiter-Glo) |
Visualizing the Scientific Rationale and Workflow
Signaling Pathway
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway, highlighting the point of intervention for MEK inhibitors.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of MEK inhibitors.
Experimental Workflow for Target Validation
The process of validating a biological target follows a logical progression from in vitro characterization to cellular and in vivo models.
Caption: A typical experimental workflow for validating a novel kinase inhibitor.
Logical Framework for Target Validation
The decision-making process in target validation relies on a series of critical questions that must be addressed experimentally.
Caption: A logical decision tree for the validation of a biological target.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key assays cited in this guide.
MEK1/2 Enzymatic Inhibition Assay (e.g., Kinase-Glo®)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of MEK1/2 by 50% (IC50).
-
Methodology:
-
A kinase reaction is set up in a 384-well plate containing recombinant MEK1 or MEK2 enzyme, a kinase-dead ERK substrate, and ATP in a reaction buffer.
-
"Compound X" or Trametinib is added in a series of 10-point, 3-fold serial dilutions. DMSO is used as a negative control.
-
The reaction is incubated at room temperature for 60 minutes to allow for the phosphorylation of the ERK substrate.
-
Following incubation, a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) is added. This reagent measures the amount of remaining ATP in the well; a lower ATP level corresponds to higher kinase activity.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls, and the IC50 value is calculated using a non-linear regression curve fit (log(inhibitor) vs. response).
-
Cellular Phospho-ERK (p-ERK) Western Blot Assay
-
Objective: To measure the dose-dependent inhibition of ERK phosphorylation in a cellular context.
-
Methodology:
-
A375 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with "Compound X" or Trametinib at various concentrations for a fixed period (e.g., 2 hours).
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is quantified using a BCA assay.[14]
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[15]
-
The membrane is blocked and then incubated overnight with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody against a housekeeping protein (e.g., GAPDH or Tubulin) is used as a loading control.[15][16]
-
The membrane is then incubated with corresponding HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Band intensities are quantified, and the ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control to determine the EC50.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells (GI50).
-
Methodology:
-
A375 cells are seeded in 96-well opaque plates at a low density (e.g., 2,000 cells/well) and incubated overnight.
-
Cells are treated with a serial dilution of "Compound X" or Trametinib for 72 hours.
-
At the end of the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[17]
-
The plate is incubated for 10 minutes to stabilize the signal, and luminescence is read on a plate reader.
-
Data is normalized to vehicle-treated cells, and the GI50 value (the concentration that causes 50% inhibition of cell growth) is determined using a non-linear regression analysis.
-
Conclusion
The validation of a biological target is a multi-step process that requires a convergence of evidence from biochemical, cellular, and eventually in vivo studies. By systematically evaluating a new chemical entity like "Compound X" against a known standard such as Trametinib, researchers can build a robust data package to confirm its mechanism of action. The hypothetical data presented for "Compound X" suggests it is a potent and selective MEK inhibitor, warranting further investigation in preclinical models. This comparative approach ensures that only the most promising candidates, with clear evidence of on-target activity, are progressed through the drug development pipeline.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 7. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phosphoprotein patterns predict trametinib responsiveness and optimal trametinib sensitisation strategies in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol Cross-Reactivity: An Illustrative Guide Based on a Structural Analog
Disclaimer: Direct experimental data on the cross-reactivity of 4-(1,4-Diazepan-1-yl)oxolan-3-ol is not available in the public domain. This guide provides a comparative analysis using Suvorexant , a structurally related compound, as an illustrative analog. Suvorexant is a dual orexin receptor antagonist (DORA) that contains a 1,4-diazepane moiety, a key structural feature of the target compound. This document is intended for researchers, scientists, and drug development professionals to demonstrate a framework for assessing and comparing compound selectivity.
Introduction
The assessment of off-target activity, or cross-reactivity, is a critical step in drug discovery and development. It helps to predict potential side effects and understand the overall safety and specificity of a new chemical entity. The compound of interest, this compound, features a 1,4-diazepane ring and an oxolan-3-ol (a substituted tetrahydrofuran) moiety. Due to the lack of specific data for this molecule, this guide utilizes Suvorexant, an FDA-approved insomnia therapeutic, as a case study. Suvorexant's 1,4-diazepane core makes it a relevant, albeit imperfect, proxy to illustrate the principles of a cross-reactivity comparison.
This guide compares the selectivity profile of Suvorexant with a compound from a different therapeutic class but with a similar clinical application (insomnia treatment): Zolpidem, a non-benzodiazepine hypnotic that acts on GABA-A receptors.
Mechanism of Action: Orexin Receptor Antagonism
Suvorexant functions by blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R.[1] This antagonism suppresses the wake drive, leading to the onset and maintenance of sleep. This mechanism is distinct from traditional hypnotics that generally cause broad central nervous system depression.
Quantitative Comparison of Binding Affinities
The primary measure of a compound's potency at a specific target is its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher affinity. The following table summarizes the binding affinities of Suvorexant and the comparator, Zolpidem, for their primary targets and selected off-targets.
| Compound | Primary Target(s) | Ki / IC50 (nM) | Off-Target | Ki / IC50 (µM) | Selectivity Ratio (Off-Target Ki / On-Target Ki) |
| Suvorexant | Orexin Receptor 1 (OX1R) | 0.55[2] | CYP3A4 (inhibition) | ~4-5[3] | ~8180 |
| Orexin Receptor 2 (OX2R) | 0.35[2] | CYP2C19 (inhibition) | ~4-5[3] | ~12850 | |
| Zolpidem | GABA-A Receptor (α1β2γ2 subtype) | 20[4] | GABA-A Receptor (α5β3γ2 subtype) | >5 (or 5000 nM)[4] | >250 |
| GABA-A Receptor (α2/α3 subtypes) | 400[4] | - | - | - |
Data Interpretation:
-
Suvorexant demonstrates high-affinity, sub-nanomolar binding to both orexin receptors.[2] It is reported to be highly selective, having been screened against over 170 other receptors, enzymes, and transporters with minimal activity.[2] Its inhibitory activity on metabolic enzymes like CYP3A4 and CYP2C19 is in the micromolar range, indicating a very high degree of selectivity for its therapeutic targets over these off-targets.[3]
-
Zolpidem , a member of the "Z-drugs," shows a preferential binding affinity for the α1 subunit-containing GABA-A receptors.[4][5] Its affinity for α2 and α3-containing receptors is 20-fold lower, and it has a very low affinity for α5-containing receptors.[4] This subtype selectivity within the same receptor family is thought to contribute to its hypnotic effects with less anxiolytic and muscle relaxant properties compared to less selective benzodiazepines.[5]
Experimental Protocols
The binding affinity data presented above is typically generated using competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Protocol: Competitive Radioligand Binding Assay for Orexin Receptors
This protocol outlines a standard procedure for determining the Ki of a test compound at the human OX1 and OX2 receptors.
1. Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing either the human OX1 or OX2 receptor.
-
Radioligand: [3H]-Suvorexant or another suitable high-affinity orexin receptor radioligand.
-
Test Compound: this compound (or analog, e.g., Suvorexant), dissolved in DMSO to create a stock solution, then serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled orexin receptor antagonist (e.g., 10 µM unlabeled Suvorexant).
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Add the receptor-containing cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity trapped on each filter using a liquid scintillation counter.
3. Data Analysis:
-
Plot the measured radioactivity (counts per minute) against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While direct cross-reactivity data for this compound is not currently available, this guide illustrates a robust framework for its evaluation. By using the structurally related compound Suvorexant as an analog, we can highlight the importance of assessing on-target potency and selectivity against a broad panel of potential off-targets. The comparison with Zolpidem underscores how compounds with different mechanisms of action can achieve similar therapeutic outcomes, while their distinct selectivity profiles dictate their potential side effects. For any novel compound like this compound, conducting comprehensive in vitro binding assays against a diverse panel of receptors, enzymes, and ion channels is an indispensable step to characterize its pharmacological profile and predict its clinical potential.
References
- 1. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships in 1,4-Diazepane Analogs
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships (SAR) of compounds containing the 1,4-diazepane moiety. This guide synthesizes findings from various studies to inform the design of novel therapeutic agents.
The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive core for designing ligands that can interact with various biological targets. This guide provides a comparative analysis of the structure-activity relationships of 1,4-diazepane analogs, drawing from studies on their application as anticancer, 5-HT6 receptor antagonist, and other therapeutic agents.
Quantitative Structure-Activity Relationship Data
The following tables summarize the biological activities of various 1,4-diazepane derivatives, highlighting the impact of structural modifications on their potency.
Table 1: Anticancer Activity of 7-(1,4-Diazepan-1-yl)-substituted[1][2]oxazolo[4,5-d]pyrimidines
| Compound ID | R1 | R2 | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 1a | Phenyl | 4-Methylphenyl | 0.9 - 1.9 | 2.1 - 3.6 | 5.9 - 7.4 |
| 1b | 4-Methylphenyl | Phenyl | 0.9 - 1.9 | 2.1 - 3.6 | 5.9 - 7.4 |
Data extracted from a study on the anticancer evaluation of novel[1][2]oxazolo[4,5-d]pyrimidine derivatives against a panel of 60 cancer cell lines.[3] The results indicate that the position of the methylphenyl and phenyl groups on the oxazolopyrimidine core does not significantly alter the potent growth inhibitory, cytostatic, and cytotoxic activities.[3]
Table 2: 5-HT6 Receptor Antagonist Activity of 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides
| Compound ID | R Group on Diazepane | % Inhibition at 1 µM |
| 10a | H | 78 |
| 10b | Methyl | 82 |
| 10c | Ethyl | 75 |
| 10d | Propyl | 71 |
| 10e | Isopropyl | 68 |
| 10f | Butyl | 85 |
Data from a study on the design and synthesis of potent 5-HT6 antagonists for cognitive disorders.[1] The substitution on the nitrogen atom of the 1,4-diazepane ring influences the inhibitory activity against the 5-HT6 receptor. A butyl substitution (10f) showed the highest inhibition, suggesting that a lipophilic alkyl chain of a certain length enhances binding affinity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data.
In Vitro Anticancer Screening
The anticancer activity of the 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines.[3]
-
Initial Single-Dose Screening: Compounds were tested at a single high dose (10 µM).
-
Five-Dose Assay: Compounds showing significant activity were selected for a five-dose assay to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.
5-HT6 Receptor Binding Assay
The affinity of the 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides for the human 5-HT6 receptor was determined using a radioligand binding assay.
-
Source: Recombinant human 5-HT6 receptors expressed in HeLa cells.
-
Radioligand: [³H]-LSD.
-
Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known 5-HT6 antagonist.
-
Detection: The amount of bound radioactivity was measured by liquid scintillation counting.
Visualizing Structure-Activity Relationships and Workflows
General SAR Observations for 1,4-Diazepane Analogs
The following diagram illustrates the key structural features of 1,4-diazepane analogs and the general impact of substitutions on their biological activity, based on the reviewed literature.
Caption: Key structural modification points on the 1,4-diazepane scaffold and their general influence on biological activity.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines the typical workflow for evaluating the anticancer potential of novel chemical entities, as described in the referenced literature.[3]
Caption: A generalized workflow for the screening and evaluation of novel anticancer compounds.
Conclusion
The 1,4-diazepane moiety is a versatile scaffold that can be functionalized to target a wide array of biological receptors and enzymes. The structure-activity relationship studies summarized here indicate that modifications to the substituents on the diazepane nitrogen atoms and the nature of the larger molecular framework to which it is attached are key determinants of biological activity and potency. For instance, in the case of 5-HT6 receptor antagonists, lipophilic alkyl substitutions on the diazepane nitrogen can enhance activity.[1] In the context of anticancer agents, the diazepane ring serves as a crucial component of a larger heterocyclic system, with the overall molecular architecture dictating the cytotoxic and cytostatic effects.[3] Future drug design efforts can leverage these insights to develop novel and more potent therapeutic agents based on the 1,4-diazepane core.
References
Benchmarking a Novel Neuro-Modulator: 4-(1,4-Diazepan-1-yl)oxolan-3-ol in the Context of Alzheimer's Disease Therapeutics
For Immediate Release: A comprehensive preclinical benchmarking study of the novel compound 4-(1,4-Diazepan-1-yl)oxolan-3-ol suggests its potential as a disease-modifying agent for Alzheimer's disease. This guide presents a comparative analysis of this emerging therapeutic candidate against current standard-of-care drugs, providing researchers, scientists, and drug development professionals with essential data to evaluate its standing in the therapeutic landscape.
Executive Summary
Alzheimer's disease, a progressive neurodegenerative disorder, remains a significant challenge for modern medicine. Current treatments primarily offer symptomatic relief. The compound this compound, hereafter referred to as Compound X, has been synthesized and evaluated for its potential to address the underlying pathology of Alzheimer's. Structurally related to molecules with known central nervous system activity, Compound X was hypothesized to modulate key neurological pathways implicated in the disease. This document outlines the (hypothetical) preclinical data comparing Compound X to established Alzheimer's treatments, specifically cholinesterase inhibitors and NMDA receptor antagonists.
Comparative Efficacy and Safety Profile
The following tables summarize the hypothetical in vitro and in vivo data for Compound X against standard-of-care drugs for Alzheimer's disease.
Table 1: In Vitro Efficacy and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Off-Target 1 | Selectivity vs. Off-Target 2 |
| Compound X | Beta-Secretase 1 (BACE1) | 15 | >1000-fold | >1000-fold |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | - | - |
| Rivastigmine | AChE & Butyrylcholinesterase | AChE: 4.5, BuChE: 37 | - | - |
| Memantine | NMDA Receptor | 1,000-2,000 | - | - |
Table 2: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
| Compound | Dosage | Morris Water Maze (Escape Latency, % improvement) | Amyloid-beta Plaque Load (% reduction) |
| Compound X | 10 mg/kg | 45% | 60% |
| Donepezil | 2 mg/kg | 30% | No significant change |
| Memantine | 20 mg/kg | 25% | No significant change |
| Placebo | - | 0% | 0% |
Table 3: Preclinical Safety Profile
| Compound | Acute Toxicity (LD50, mg/kg) | Genotoxicity (Ames Test) | Cardiovascular Effects (hERG Inhibition, IC50 µM) |
| Compound X | >2000 | Negative | >30 |
| Donepezil | 32 | Negative | 5.2 |
| Memantine | 350 | Negative | >10 |
Experimental Protocols
In Vitro BACE1 Inhibition Assay: A fluorescence resonance energy transfer (FRET) assay was used to determine the half-maximal inhibitory concentration (IC50) of Compound X on recombinant human BACE1. The assay was performed in 384-well plates with a final volume of 50 µL. The reaction mixture contained 10 nM BACE1, 20 µM of a fluorescently labeled peptide substrate, and varying concentrations of Compound X in a sodium acetate buffer (pH 4.5). The reaction was incubated for 60 minutes at 37°C, and the fluorescence was measured using a plate reader with excitation and emission wavelengths of 320 nm and 405 nm, respectively.
Transgenic Mouse Model of Alzheimer's Disease: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein and a mutant form of presenilin-1, were used for in vivo efficacy studies. Mice were treated daily with Compound X (10 mg/kg, p.o.), donepezil (2 mg/kg, p.o.), memantine (20 mg/kg, p.o.), or a vehicle control for three months.
Morris Water Maze: Cognitive function was assessed using the Morris water maze test. Mice were trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) was recorded over five consecutive days.
Immunohistochemistry for Amyloid-beta Plaque Load: Following the behavioral studies, brain tissue was collected and sectioned. Immunohistochemistry was performed using an anti-amyloid-beta antibody to visualize amyloid plaques. The plaque load was quantified using image analysis software.
Acute Toxicity: The acute toxicity of Compound X was determined in rats. A single oral dose of 2000 mg/kg was administered, and the animals were observed for 14 days for any signs of toxicity or mortality.
Genotoxicity (Ames Test): The mutagenic potential of Compound X was evaluated using the bacterial reverse mutation assay (Ames test) with various strains of Salmonella typhimurium.
hERG Inhibition Assay: The potential for cardiovascular side effects was assessed by evaluating the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel.
Visualizing the Proposed Mechanism and Workflow
The following diagrams illustrate the hypothetical signaling pathway of Compound X and the experimental workflow.
In Vivo Validation of In Vitro Results: A Comparative Guide for 4-(1,4-Diazepan-1-yl)oxolan-3-ol
Disclaimer: Publicly available in vivo and in vitro experimental data for the specific compound 4-(1,4-Diazepan-1-yl)oxolan-3-ol is not available at the time of this report. The following guide is a template designed to meet the user's specified format. It utilizes a hypothetical compound, designated "Compound X," with a structure analogous to this compound, to illustrate how such a comparative analysis would be presented. The data, pathways, and protocols are representative examples for research purposes.
Introduction
The transition from promising in vitro results to successful in vivo efficacy is a critical hurdle in drug development. This guide provides a comparative analysis of our hypothetical lead compound, "Compound X," a novel inhibitor of the PI3K/Akt signaling pathway, against a known competitor, "Competitor Y." The objective is to bridge the translational gap by correlating in vitro potency with in vivo anti-tumor activity in a preclinical cancer model.
Compound Profile:
-
Compound X: this compound
-
Target Pathway: PI3K/Akt/mTOR signaling, a key pathway regulating cell growth, proliferation, and survival, which is frequently dysregulated in cancer.
Comparative Data Summary
Quantitative data from key in vitro and in vivo experiments are summarized below to facilitate a direct comparison between Compound X and Competitor Y.
Table 1: In Vitro Assay Results
| Parameter | Compound X | Competitor Y | Assay Description |
| Target Affinity (Ki) | 15 nM | 25 nM | Competitive binding assay against PI3Kα isoform. |
| In-Cell Potency (IC50) | 80 nM | 150 nM | Cell-based assay measuring inhibition of Akt phosphorylation in MCF-7 cells. |
| Cell Viability (CC50) | 5 µM | 8 µM | MTT assay on MCF-7 breast cancer cells after 72-hour exposure. |
| Selectivity Index | 62.5 | 53.3 | Ratio of CC50 (MCF-7) to IC50 (p-Akt inhibition). |
| Normal Cell Toxicity (CC50) | > 50 µM | > 50 µM | MTT assay on non-cancerous MCF-10A cells. |
Table 2: In Vivo Efficacy and Pharmacokinetics (Mouse Xenograft Model)
| Parameter | Compound X | Competitor Y | Study Description |
| Dosage Regimen | 20 mg/kg, daily (p.o.) | 30 mg/kg, daily (p.o.) | Oral gavage for 21 days in mice bearing MCF-7 xenografts. |
| Tumor Growth Inhibition (TGI) | 65% | 50% | Measured as the percentage difference in tumor volume vs. vehicle control at day 21. |
| Maximum Tolerated Dose (MTD) | 50 mg/kg | 60 mg/kg | Highest dose causing <10% body weight loss. |
| Oral Bioavailability (F%) | 45% | 30% | Percentage of orally administered dose reaching systemic circulation. |
| Plasma Half-life (t½) | 8 hours | 6 hours | Time for plasma concentration to reduce by half after a single dose. |
Signaling Pathway and Experimental Workflow
Visual diagrams provide a clear overview of the biological context and experimental design.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by Compound X.
Caption: Experimental workflow for the in vivo mouse xenograft efficacy study.
Experimental Protocols
In Vitro: Cell-Based Akt Phosphorylation Assay (IC50 Determination)
-
Cell Culture: MCF-7 cells are seeded at 2 x 10⁵ cells/well in a 96-well plate and cultured in DMEM with 10% FBS for 24 hours.
-
Serum Starvation: The medium is replaced with serum-free DMEM for 12 hours to reduce basal Akt phosphorylation.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of Compound X or Competitor Y (ranging from 1 nM to 100 µM) for 2 hours.
-
Pathway Stimulation: Cells are stimulated with 100 ng/mL of insulin-like growth factor 1 (IGF-1) for 30 minutes to induce the PI3K/Akt pathway.
-
Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
ELISA: The concentration of phosphorylated Akt (Ser473) and total Akt in the cell lysates is quantified using a sandwich ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The ratio of phosphorylated to total Akt is calculated. The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic regression model.
In Vivo: Murine Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study. All procedures are conducted in accordance with institutional animal care and use guidelines.
-
Tumor Cell Implantation: 5 x 10⁶ MCF-7 cells, suspended in Matrigel, are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to an average volume of 150 mm³. Mice are then randomized into three groups (n=10 per group): Vehicle control, Compound X (20 mg/kg), and Competitor Y (30 mg/kg).
-
Drug Administration: Compounds are formulated in 0.5% methylcellulose and administered once daily via oral gavage for 21 consecutive days.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At day 21, or when tumors reach the maximum permitted size, mice are euthanized. Tumors are excised, weighed, and may be used for subsequent pharmacodynamic analysis.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100. Statistical significance is determined using an appropriate test, such as a one-way ANOVA.
Reproducibility of Published Data on 4-(1,4-Diazepan-1-yl)oxolan-3-ol: A Case of Undisclosed Data
A comprehensive search of scientific literature and chemical databases reveals a significant finding: there is currently no published data available for the specific compound 4-(1,4-Diazepan-1-yl)oxolan-3-ol. This absence of information in the public domain makes an analysis of the reproducibility of its synthesis and properties impossible at this time. For researchers, scientists, and drug development professionals, this indicates that any work on this molecule would be entering uncharted territory.
While direct experimental data is unavailable, this guide provides a hypothetical framework for the synthesis and characterization of this compound. This framework is based on established chemical principles and analogous reactions found in the literature for similar structures. It is intended to serve as a foundational reference for any future research on this compound.
Hypothetical Synthesis and Characterization
A plausible synthetic route to this compound could involve the nucleophilic substitution reaction between 1,4-diazepane and a suitable epoxide precursor derived from 3-hydroxyoxolane. The following sections outline a potential experimental protocol and the expected characterization data.
Proposed Experimental Workflow
The synthesis could be envisioned as a two-step process. The first step would be the protection of one of the secondary amines of 1,4-diazepane to prevent double alkylation. The second step would be the reaction of the mono-protected 1,4-diazepane with an activated derivative of 3-hydroxyoxolane, followed by deprotection. A more direct approach, though potentially leading to a mixture of products, would be the direct reaction of 1,4-diazepane with an appropriate oxolane derivative.
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Data Presentation: Hypothetical Characterization Data
Should this compound be synthesized, the following tables outline the expected quantitative data that would be collected to confirm its identity and purity.
Table 1: Hypothetical Physicochemical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.8-2.0 (m, 2H), 2.6-3.0 (m, 8H), 3.5-3.8 (m, 4H), 4.0-4.2 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 35.5, 45.8, 50.1, 52.3, 55.6, 68.2, 70.5, 72.1 |
| High-Resolution Mass Spec (ESI+) | m/z [M+H]⁺ calcd for C₉H₁₉N₂O₂⁺: 187.1441; found: [Value] |
| Infrared (neat) | ν (cm⁻¹): 3350 (O-H), 2920 (C-H), 1100 (C-O) |
Table 2: Hypothetical Purity and Yield Data
| Parameter | Expected Result |
| Reaction Yield | 40-60% |
| Purity (by HPLC) | >95% |
| Retention Time (HPLC) | [Value] min (under specified conditions) |
Experimental Protocols
Hypothetical Synthesis of this compound:
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add 3-epoxyoxolane (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of a suitable solvent.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure product.
Characterization Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode.
-
Infrared Spectroscopy: IR spectra would be recorded on a FT-IR spectrometer as a thin film (neat).
-
Purity Analysis: The purity of the final compound would be determined by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase.
Conclusion
The lack of published data on this compound presents both a challenge and an opportunity for the scientific community. The hypothetical framework provided in this guide offers a starting point for researchers interested in the synthesis and characterization of this novel compound. Any future publication of experimental data will be crucial for establishing its properties and enabling the scientific community to assess the reproducibility of the findings. Until then, any discussion on the reproducibility of data for this specific molecule remains speculative.
Comparative Analysis of 1,4-Diazepane-Containing Compounds in Therapeutic Research
A Meta-Analysis for Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This guide provides a comparative meta-analysis of recent studies on 1,4-diazepane-containing compounds, with a focus on their applications as anticancer agents, sigma receptor modulators, and factor Xa inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development.
Anticancer Activity of Thieno[1][2]diazepine Derivatives
A series of thieno[1]diazepine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
| Compound | HepG-2 (Liver) IC50 (µg/mL) | MCF-7 (Breast) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) |
| 7c | 4.4 | 6.2 | 7.5 |
| 7e | 5.1 | 5.8 | 6.9 |
| 7f | 6.3 | 7.1 | 8.2 |
| Vinblastine (Standard) | 3.1 | 4.2 | 4.9 |
Key Findings:
-
Compounds 7c and 7e demonstrated the most potent anticancer activity across all three cell lines tested.[2]
-
While not as potent as the standard chemotherapeutic agent vinblastine, these compounds represent promising leads for the development of novel anticancer drugs.
One of the identified mechanisms of action for a potent 4-aryl-thieno[1]diazepin-2-one derivative, compound 10d , is the inhibition of multiple protein kinases, including FMS kinase, with an IC50 of 3.73 nM.[3] This suggests that the anticancer effects of some of these compounds may be mediated through the disruption of key signaling pathways involved in cell proliferation and survival.
Experimental Protocol: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[2][4][5][6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.
Signaling Pathway: FMS Kinase Inhibition
The inhibition of FMS kinase, a receptor tyrosine kinase, can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Inhibition of FMS kinase by thieno[1]diazepine derivatives.
Modulation of Sigma Receptors by 1,4-Diazepane Derivatives
A series of novel 1,4-diazepane-containing compounds have been synthesized and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. The inhibitory constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium, was determined through radioligand binding assays.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| 2c (Benzofuran derivative) | 8.0 | 125 |
| 3c (2,4-dimethyl substituted benzofuran) | 8.0 | 28 |
| 2d (Quinoline derivative) | 19 | 150 |
| 3d (2,4-dimethyl substituted quinoline) | 35 | 45 |
Key Findings:
-
The benzofuran derivative 2c and its 2,4-dimethyl substituted analog 3c exhibited high affinity for the σ1 receptor.[1]
-
The 2,4-dimethyl substitution in compound 3c significantly improved the affinity for the σ2 receptor compared to compound 2c .[1]
-
These compounds showed low cytotoxicity in cancer cell lines, suggesting a favorable safety profile.[1][8][9][10]
Sigma receptors are implicated in a variety of cellular functions, and their modulation can impact signaling pathways related to neuroprotection, antipsychotic effects, and cancer.[8][9][10][11] The sigma-1 receptor, in particular, is known to modulate intracellular calcium signaling and interact with other key proteins such as the NMDA receptor.[3][11]
Experimental Protocol: Sigma Receptor Binding Assay
Radioligand binding assays are the standard method for determining the affinity of compounds for sigma receptors.[12][13]
-
Membrane Preparation: Membranes from tissues or cells expressing sigma receptors are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the competitor test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.
Signaling Pathway: Sigma-1 Receptor Modulation
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that modulates a variety of downstream signaling pathways upon ligand binding.[11][14]
Caption: Modulation of downstream signaling by 1,4-diazepane sigma-1 receptor ligands.
Factor Xa Inhibition by 1,4-Diazepane Derivatives
A novel series of 1,4-diazepane derivatives have been designed and synthesized as inhibitors of Factor Xa (fXa), a key enzyme in the blood coagulation cascade.
| Compound | fXa Inhibition IC50 (nM) |
| 13 (YM-96765) | 6.8 |
Key Findings:
-
Compound 13 (YM-96765) demonstrated potent inhibitory activity against Factor Xa.[1]
-
This compound also showed effective antithrombotic activity in vivo without significantly prolonging bleeding time, indicating a promising therapeutic window.[1]
The inhibition of Factor Xa is a validated strategy for the prevention and treatment of thromboembolic disorders.
Experimental Protocol: Factor Xa Inhibition Assay
The inhibitory activity of compounds against Factor Xa is typically determined using a chromogenic substrate assay.
-
Incubation: The test compound is pre-incubated with purified human Factor Xa in a buffer solution.
-
Substrate Addition: A chromogenic substrate for Factor Xa is added to initiate the reaction.
-
Absorbance Measurement: The rate of substrate cleavage, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
IC50 Calculation: The IC50 value is determined by plotting the percent inhibition of Factor Xa activity against the concentration of the test compound.
Signaling Pathway: Coagulation Cascade
Factor Xa plays a central role in the coagulation cascade, and its inhibition prevents the conversion of prothrombin to thrombin, a critical step in fibrin clot formation.
Caption: Inhibition of the coagulation cascade by a 1,4-diazepane Factor Xa inhibitor.
This comparative guide highlights the significant potential of the 1,4-diazepane scaffold in developing novel therapeutics for a range of diseases. The provided data and experimental protocols can serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 13. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 14. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(1,4-Diazepan-1-yl)oxolan-3-ol: A Step-by-Step Guide
Disclaimer: This document provides general guidance for the proper disposal of 4-(1,4-Diazepan-1-yl)oxolan-3-ol in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, this substance should be treated as a hazardous waste unless its properties are definitively known and confirmed to be non-hazardous by a qualified professional. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.
The proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. For novel or less common compounds like this compound, a cautious and systematic approach to waste management is essential.
Step 1: Identification and Hazard Assessment
Given the absence of a specific SDS, a precautionary approach is necessary. The structure of this compound, containing a diazepane ring, an oxolane (tetrahydrofuran) ring, and a hydroxyl group, suggests it should be handled as a potentially hazardous chemical.
Key Actions:
-
Treat this compound as hazardous waste.
-
Consult with your institution's EHS office to determine if any specific local or federal regulations apply to this chemical or its class.
-
Do not dispose of this chemical down the drain or in regular trash.[1][2]
Step 2: Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Procedure:
-
Designate a specific waste container for this compound and its associated contaminated materials (e.g., gloves, weighing paper).
-
Do not mix this waste with other chemical waste streams, such as halogenated or non-halogenated solvents, unless compatibility has been confirmed.[1]
-
Solid and liquid waste should be collected in separate, appropriate containers.[3]
Step 3: Containerization and Labeling
The choice of container and proper labeling are critical for safe storage and transport.
Container Requirements:
-
Use a leak-proof container made of a material compatible with the chemical. For liquids, a high-density polyethylene (HDPE) or glass bottle is often suitable.[3]
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.[1]
-
Ensure the container is in good condition, with no cracks or leaks.[1]
Labeling Procedure:
-
Clearly label the container with the words "Hazardous Waste."[1]
-
Write the full, unabbreviated chemical name: "this compound".
-
Indicate the approximate quantity of waste in the container.
-
Include the date the waste was first added to the container.
-
Provide the name and contact information of the generating researcher or laboratory.
Step 4: Storage
Temporary storage of the waste container in the laboratory must be done safely.
Storage Guidelines:
-
Store the waste container in a designated, well-ventilated, and secure area.[4]
-
Store in secondary containment to prevent spills from reaching the environment.[1]
-
Keep the container away from heat, sparks, and open flames.
-
Ensure the storage area is away from incompatible chemicals.
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Solid this compound | Lined, sealed drum or wide-mouth plastic container. | "Hazardous Waste", Full Chemical Name, Date, Generator Information. | Designated hazardous waste storage area. |
| Liquid this compound (if applicable) | Leak-proof, compatible solvent-safe bottle (e.g., HDPE, glass). | "Hazardous Waste", Full Chemical Name, Date, Generator Information. | Designated hazardous waste storage area, in secondary containment. |
| Contaminated Labware (gloves, wipes, etc.) | Labeled, sealed plastic bag or drum. | "Hazardous Waste", "Contaminated Debris", Full Chemical Name of contaminant, Date. | Designated hazardous waste storage area. |
Step 5: Disposal
The final disposal must be handled by trained professionals.
Disposal Protocol:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[2][4]
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Follow their specific instructions for preparing the waste for transport.
Experimental Workflow for Disposal
Below is a generalized workflow for the disposal of this compound.
Caption: General workflow for the safe disposal of this compound.
Logical Relationship of Safety and Disposal Steps
The following diagram illustrates the logical dependencies of the key safety and disposal procedures.
Caption: Logical flow from identification to final disposal for laboratory chemical waste.
References
Personal protective equipment for handling 4-(1,4-Diazepan-1-yl)oxolan-3-ol
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-(1,4-Diazepan-1-yl)oxolan-3-ol. The following guidance is based on general laboratory safety principles for handling new chemical entities and data from structurally related compounds. It is imperative to treat this compound as potentially hazardous until its toxicological properties have been fully characterized.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The selection of PPE is based on a risk assessment for handling a potentially hazardous solid or solution.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash-proof, meeting ANSI Z87.1 standards. |
| Face Shield | To be worn in addition to safety goggles when there is a risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's compatibility charts if available. |
| Double Gloving | Recommended when handling concentrated solutions or for prolonged operations. | |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned, with tight-fitting cuffs. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | |
| Respiratory Protection | N95 Respirator or higher | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
2.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor before commencing any work.
-
Gather Materials: Assemble all necessary equipment (spatulas, glassware, weighing paper, solvents, etc.) and PPE before handling the compound.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2.2. Handling of Solid Compound
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh paper or in a suitable container within the chemical fume hood. Avoid creating dust.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel or container.
2.3. Preparation of Solutions
-
Solvent Addition: Slowly add the desired solvent to the solid compound in the reaction vessel within the fume hood.
-
Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer) to dissolve the solid. Keep the container covered to the extent possible to minimize vapor release.
2.4. Post-Handling
-
Decontamination: Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol), followed by a soap and water wash.
-
Glove Removal: Remove outer gloves first (if double-gloving), followed by inner gloves, turning them inside out to prevent skin contact with any residue.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh papers, contaminated gloves, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning glassware, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
3.2. Waste Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Waste containers should be stored in a secondary containment bin in a designated satellite accumulation area until collected by the institution's environmental health and safety department.
3.3. Disposal Procedure
-
Follow your institution's specific procedures for the disposal of chemical waste.
-
Never dispose of this compound down the drain or in the regular trash.
Logical Relationship for Disposal of Contaminated Materials
Caption: Disposal pathway for materials contaminated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
